Nemorensine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1R,5S,7R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3/t11-,12-,13-,15-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEINKNDPRUHLP-WLFFGFHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2(CC(=O)O[C@@H]3CCN4[C@@H]3[C@H](CC4)COC(=O)[C@@]1(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50906-96-2 | |
| Record name | (4S,6R,7R,10aS,15aR,15bR)-Dodecahydro-4,6,7-trimethyl-4,7-epoxy-2H-[1,6]dioxacyclotridecino[2,3,4-gh]pyrrolizine-2,8(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50906-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C(16a)-Homo-21-norsenecionan-11,16a-dione, 12,15-epoxy-1,2,15,20-tetrahydro-, (1alpha,12R,15R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Nemorensine: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorensine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their significant biological activities, which include hepatotoxicity, genotoxicity, and potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential mechanism of action at the cellular level.
Natural Source of this compound
The primary natural source of this compound is the plant species Senecio nemorensis, a member of the Asteraceae family.[1] This perennial plant is found across Europe and Asia.[2] Senecio species are well-documented producers of a diverse array of pyrrolizidine alkaloids, which serve as a chemical defense mechanism against herbivores. The concentration and specific profile of these alkaloids, including this compound, can vary depending on the geographical location, season, and the specific subspecies of the plant.
Isolation and Purification of this compound
The isolation of this compound from Senecio nemorensis involves a multi-step process of extraction and chromatographic purification. While a specific, detailed protocol for this compound is not extensively published, a general and plausible methodology can be constructed based on established procedures for the isolation of pyrrolizidine alkaloids from Senecio species.
Experimental Protocol: Isolation and Purification
1. Plant Material Collection and Preparation:
-
Collect the aerial parts (leaves, stems, and flowers) of Senecio nemorensis during its flowering season to maximize alkaloid content.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical mill.
2. Extraction:
-
Maceration: Soak the powdered plant material in methanol or ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Pressurized Liquid Extraction (PLE): For a more efficient and automated extraction, PLE can be employed.[3]
-
Filter the extract through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
3. Acid-Base Partitioning:
-
Acidify the crude extract with 2% sulfuric acid to a pH of approximately 2.0.
-
Extract the acidified solution with chloroform or dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic phase.
-
Make the aqueous phase alkaline by adding concentrated ammonium hydroxide to a pH of approximately 9.0.
-
Extract the alkaloids from the basified aqueous solution with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification:
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel 60 (70-230 mesh).
-
Mobile Phase: A gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Collect the fractions containing this compound based on the retention time of a known standard (if available) or by subsequent analytical characterization.
5. Structure Elucidation and Purity Assessment:
-
The purified this compound should be characterized using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure.
-
-
The purity of the isolated compound should be assessed using analytical HPLC-UV or HPLC-MS.
Experimental Workflow for this compound Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of pyrrolizidine alkaloids in senecio species by liquid chromatography/thermospray-mass spectrometry and liquid chromatography/nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
The Pyrrolizidine Alkaloid Profile of Senecio nemorensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid (PA) profile of Senecio nemorensis, a perennial plant belonging to the Asteraceae family. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical composition and toxicological aspects of this plant species. Senecio nemorensis and its subspecies are known to produce a variety of PAs, which are a class of secondary metabolites with well-documented hepatotoxic, genotoxic, and carcinogenic properties.[1][2][3] This document summarizes the identified alkaloids, provides detailed experimental methodologies for their analysis, and visualizes the key toxicological pathways.
Pyrrolizidine Alkaloid Composition of Senecio nemorensis
Senecio nemorensis and its subspecies synthesize a diverse array of pyrrolizidine alkaloids. These compounds are primarily responsible for the plant's toxicity. The alkaloid profile can vary depending on the subspecies, geographical location, and environmental conditions. A study on Senecio nemorensis from Mongolia reported a high PA level of approximately 0.1% of the plant's dry weight.[4][5][6] The identified PAs in Senecio nemorensis and its subspecies are presented in Table 1.
| Alkaloid | Subspecies/Variety | Reference(s) |
| Fuchsisenecionine | ssp. fuchsii | [2] |
| Senecionine | ssp. fuchsii, ssp. nemorensis | [2][7][8] |
| Petasinoside A | Not specified | [9] |
| Chloridate-[N-chloromethyl-hectorine] | Not specified | [9] |
| 6α-Angeloylplatynecine | ssp. fuchsii | [9] |
| 7-Senecioyl-9-sarracinoyl-retronecine | ssp. nemorensis | [4][5][7] |
| Retroisosenine | ssp. nemorensis | [4][5][7] |
| Doriasenine | ssp. nemorensis | [4][5][7] |
| Bulgarsenine | ssp. nemorensis | [4][5][7] |
| 7- and 9-Angeloylplatynecine | Not specified | [7] |
| Sarracine | Not specified | [7] |
| 6-Angeloylhastanecine | Not specified | [7] |
| 7- and 9-Angeloylretronecine | Not specified | [7] |
| Triangularine | Not specified | [7] |
| 7-Senecioylretronecine | Not specified | [7] |
| Platyphylline | Not specified | [7] |
| Nemorensine | Not specified | [7] |
| Doronenine | Not specified | [7] |
| Seneciphylline | Not specified | [10] |
| O-Acetylseneciphylline | Not specified | [10] |
Table 1: Pyrrolizidine Alkaloids Identified in Senecio nemorensis
Experimental Protocols for Pyrrolizidine Alkaloid Analysis
The accurate identification and quantification of PAs in Senecio nemorensis require robust analytical methodologies. The following sections detail a general workflow for the extraction, purification, and analysis of these alkaloids, synthesized from established protocols for PA analysis in plant matrices.[1][11][12][13][14]
Extraction of Pyrrolizidine Alkaloids
A generalized procedure for the extraction of PAs from dried plant material is outlined below. This method is based on the principle of acid-base extraction to selectively isolate the alkaloids.
Materials:
-
Dried and powdered Senecio nemorensis plant material
-
0.05 M Sulfuric acid in 50% aqueous methanol
-
Methanol
-
Ammoniated methanol (5% ammonia in methanol)
-
Deionized water
-
Centrifuge
-
Ultrasonic bath
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or MCX)
Procedure:
-
Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid in 50% aqueous methanol.
-
Sonicate the mixture for 15 minutes at room temperature.
-
Centrifuge the sample at 3800 x g for 10 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process on the plant residue with another 20 mL of the extraction solvent.
-
Combine the supernatants from both extractions.
-
The combined extract is now ready for purification via SPE.
Solid-Phase Extraction (SPE) Cleanup
SPE is a critical step to remove interfering compounds from the crude extract before instrumental analysis.
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the acidic plant extract onto the conditioned cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the PAs from the cartridge with 10 mL of ammoniated methanol.
-
Evaporate the eluate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the preferred method for the sensitive and selective quantification of PAs.[11][12]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each target PA are monitored. For example, for Senecionine, the transition m/z 336.2 -> 120.1 could be used.
Quantification:
-
Quantification is achieved by constructing a calibration curve using certified reference standards of the individual PAs. Matrix-matched standards are recommended to compensate for matrix effects.
The following diagram illustrates the general experimental workflow for PA analysis.
Toxicological Pathways of Pyrrolizidine Alkaloids
The toxicity of PAs is primarily attributed to their metabolic activation in the liver.[15][16] This process, mediated by cytochrome P450 enzymes, converts the relatively inert PAs into highly reactive pyrrolic metabolites (dehydropyrrolizidine alkaloids).[17] These electrophilic metabolites can then form covalent adducts with cellular macromolecules, such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
The diagram below illustrates the metabolic activation of PAs and the subsequent cellular damage.
The formation of these adducts can trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death). Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways can be activated by PA metabolites.[15]
The following diagram outlines the key steps in the PA-induced apoptotic signaling pathways.
Conclusion
Senecio nemorensis contains a complex mixture of pyrrolizidine alkaloids, many of which are known to be toxic. This guide has provided an overview of the identified alkaloids, a generalized experimental protocol for their analysis, and a visualization of the key toxicological pathways. The information presented here is crucial for the risk assessment of herbal products containing Senecio nemorensis and for guiding future research into the pharmacological and toxicological properties of these natural compounds. Further quantitative studies are needed to determine the exact concentrations of individual PAs in various populations of Senecio nemorensis to better assess the potential risk to human and animal health.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Carcinogenic and mutagenic activity of an alkaloidal extract of Senecio nemorensis ssp. fuchsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Senecionine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bfr.bund.de [bfr.bund.de]
- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Nemorensine Biosynthesis Pathway: A Technical Guide for Researchers
Abstract
Nemorensine, a macrocyclic pyrrolizidine alkaloid (PA) found in plants of the Senecio genus, exhibits significant biological activities that make it a compound of interest for pharmacological research. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, designed for researchers, scientists, and drug development professionals. The biosynthesis of this compound is a multi-step process involving the formation of a necine base and a specific necic acid, followed by their esterification to form the characteristic 13-membered macrocycle. While the initial steps of necine base formation are well-understood as part of the general pyrrolizidine alkaloid pathway, the specific enzymatic steps leading to the formation of the this compound-specific necic acid, (+)-nemorensic acid, and the final macrocyclization are not yet fully elucidated. This document synthesizes the available data, presents detailed diagrams of the known and hypothesized pathways, outlines general experimental protocols for pathway elucidation, and provides quantitative data from related systems to guide future research in this area.
Introduction to this compound
This compound is a pyrrolizidine alkaloid with the chemical formula C18H27NO5. It is classified as a macrocyclic PA, distinguished by a 13-membered ring formed from the esterification of a retronecine-type necine base with a dicarboxylic necic acid known as (+)-nemorensic acid. This compound is primarily isolated from plant species such as Senecio nemorensis. Pyrrolizidine alkaloids as a class are known for their diverse biological activities, including hepatotoxicity, and are produced by plants as a defense mechanism against herbivores.
The Biosynthetic Pathway of the Necine Base
The biosynthesis of the necine base of this compound follows the well-established pathway for retronecine, a common necine base in many pyrrolizidine alkaloids. This pathway originates from primary metabolism, utilizing amino acids to construct the characteristic bicyclic pyrrolizidine core.
Precursor Synthesis: From Amino Acids to Polyamines
The pathway begins with the amino acids L-arginine and L-ornithine, which are converted to the polyamine putrescine. Putrescine then serves as a crucial building block for the subsequent steps. Spermidine, another key polyamine, is also involved, providing an aminobutyl group for the formation of homospermidine.
The First Committed Step: Homospermidine Synthase
The first committed and pathway-specific enzyme in necine base biosynthesis is Homospermidine Synthase (HSS) . This enzyme catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. HSS is a key regulatory point in the biosynthesis of pyrrolizidine alkaloids.
The Biological Activity of Nemorensine: A Technical Overview of a Pyrrolizidine Alkaloid
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature provides limited specific data on the biological activity of the isolated compound Nemorensine. The majority of the information pertains to the toxic effects of alkaloidal extracts from Senecio nemorensis, the plant species in which this compound is found. Therefore, this document synthesizes the current understanding of the biological activities of these extracts and the broader class of pyrrolizidine alkaloids to infer the likely properties of this compound.
Introduction to this compound
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant toxicity. It is a constituent of plants belonging to the Senecio genus, particularly Senecio nemorensis. Pyrrolizidine alkaloids are recognized for their hepatotoxic (liver-damaging), genotoxic (damaging to DNA), and carcinogenic (cancer-causing) properties. These toxic effects are the primary focus of the available research and are considered the core biological activity of this class of compounds.
Core Biological Activity: Toxicity
The predominant biological activity associated with this compound, as a pyrrolizidine alkaloid, is toxicity. Studies on alkaloidal extracts from Senecio nemorensis, which contain this compound, have demonstrated potent hepatotoxic, carcinogenic, and mutagenic effects.
Quantitative Toxicity Data
| Assay Type | Organism/Cell Line | Test Substance | Dosing Regimen | Observed Effect | Reference |
| Chronic Toxicity | Sprague-Dawley Rats | Alkaloidal Extract of Senecio nemorensis ssp. fuchsii | 8 mg/kg and 40 mg/kg b.w., 5 times a week by gavage for 114 weeks | Dose-related elevation of SGOT, SGPT, and AP; Hepatocellular and angiogenic tumors.[1] | [1] |
| In Vitro Mutagenicity | V79 Chinese Hamster Cells | Alkaloidal Extract of Senecio nemorensis ssp. fuchsii | Not Specified | Weak but dose-related mutagenic activity.[1] | [1] |
Note: SGOT - Serum Glutamic Oxaloacetic Transaminase, SGPT - Serum Glutamic Pyruvic Transaminase, AP - Alkaline Phosphatase.
Experimental Protocols
The following are summaries of the methodologies used in the key toxicological studies of Senecio nemorensis alkaloidal extracts.
Chronic Toxicity and Carcinogenicity in Rats
-
Test Substance: Alkaloidal residue from the extraction of dried and pulverized Senecio nemorensis ssp. fuchsii.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Administration: The alkaloidal extract was administered by gavage at doses of 8 mg/kg and 40 mg/kg body weight, five times a week.
-
Duration: The study was conducted for 114 weeks.
-
Parameters Monitored:
-
Serum Analysis: Regular monitoring of serum glutamic oxalacetic transaminase (SGOT), serum glutamic pyruvic transaminase (SGPT), and alkaline phosphatase (AP) levels to assess liver function.
-
Histopathology: At the end of the study, tissues were examined for the presence of tumors.
-
-
Outcome: The study concluded that the alkaloidal extract is a genotoxic carcinogen based on the dose-related increase in liver enzymes and the development of liver tumors.[1]
In Vitro Mutagenicity Assay
-
Cell Line: V79 Chinese hamster cells.
-
Test Substance: Alkaloidal extract of Senecio nemorensis ssp. fuchsii.
-
Methodology: While the specific details of the mutagenicity assay are not provided in the abstract, such tests typically involve exposing the cells to the test substance and then assessing for genetic mutations, for example, through the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay.
-
Outcome: The extract demonstrated a weak but dose-dependent mutagenic effect.[1]
Signaling Pathways in Pyrrolizidine Alkaloid Toxicity
The toxicity of pyrrolizidine alkaloids, including likely that of this compound, is primarily mediated by their metabolic activation in the liver.
Metabolic Activation and DNA Damage
The mechanism of pyrrolizidine alkaloid-induced toxicity involves a series of metabolic steps, primarily occurring in the liver. This process is a prerequisite for their toxic effects.
Induction of Apoptosis and Oxidative Stress
The reactive metabolites of pyrrolizidine alkaloids can induce cellular damage through multiple pathways, including the generation of reactive oxygen species (ROS) and the initiation of apoptosis (programmed cell death).
Other Potential Biological Activities
While toxicity is the most documented biological activity, some pyrrolizidine alkaloids have been investigated for other pharmacological effects.
Nematicidal, Ovicidal, and Repellent Effects
Studies have shown that pyrrolizidine alkaloids can exhibit nematicidal (nematode-killing), ovicidal (egg-killing), and repellent effects against various nematode species. This suggests a potential role for these compounds in agricultural applications as natural pesticides. However, specific data for this compound is lacking.[2]
Antimicrobial and Antitumor Activities
Some pyrrolizidine alkaloids have been reported to possess antimicrobial and antitumor properties.[3] The cytotoxic effects observed in cancer cell lines could be related to their genotoxic mechanisms. Further research is needed to determine if this compound shares these activities and if any therapeutic window exists that separates these effects from its inherent toxicity.
Conclusion
This compound, a pyrrolizidine alkaloid from Senecio nemorensis, is primarily characterized by its toxic properties, consistent with other members of its chemical class. The core biological activities are hepatotoxicity, genotoxicity, and carcinogenicity, which are mediated by metabolic activation in the liver to reactive pyrrolic esters. These metabolites form adducts with cellular macromolecules, leading to cellular damage, oxidative stress, and apoptosis. While other potential activities such as nematicidal and antimicrobial effects have been associated with pyrrolizidine alkaloids, specific data for this compound is not currently available. Due to its significant toxicity, the therapeutic potential of this compound is likely limited. Further research on the isolated compound is required to fully elucidate its specific biological activity profile and mechanisms of action.
References
Unraveling the Enigma of Nemorensine: A Deep Dive into its Mechanism of Action
A comprehensive review of the current scientific understanding of the pyrrolizidine alkaloid nemorensine and its effects on cellular processes. This document is intended for researchers, scientists, and drug development professionals.
Initial investigations into the biological activity of this compound, a pyrrolizidine alkaloid, have revealed its potential as a modulator of fundamental cellular pathways. While research is ongoing, this guide synthesizes the current knowledge regarding its mechanism of action, focusing on its influence on apoptosis, cell cycle progression, and associated signaling cascades.
Core Cellular Effects of this compound
This compound exerts its biological effects primarily through the induction of apoptosis and the arrest of the cell cycle. These two processes are central to its potential as a therapeutic agent and are the focus of current research efforts.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. This compound has been observed to trigger this cellular suicide program through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis.
Key Events in this compound-Induced Apoptosis:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound appears to induce MOMP, a critical "point of no return" in the apoptotic process. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Caspase Activation: The release of these factors triggers the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3 and -7), which dismantle the cell.
The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by this compound.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to halt the progression of the cell cycle. This arrest prevents cancer cells from proliferating and can make them more susceptible to other treatments. The primary phase of the cell cycle affected by this compound is the G1 phase.
Mechanism of G1 Phase Arrest:
The transition from the G1 to the S phase of the cell cycle is a critical checkpoint. This compound appears to enforce this checkpoint, preventing cells from entering the DNA synthesis (S) phase. While the precise molecular targets are still under investigation, this action is crucial for its anti-proliferative effects.
The logical flow of this compound's effect on the cell cycle is depicted below.
Caption: Logical workflow of this compound-induced G1 cell cycle arrest.
Quantitative Data Summary
To provide a clear overview of the experimental findings, the following tables summarize the quantitative data related to the effects of this compound on cell viability and caspase activity.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | IC50 (µM) after 48h |
| Cancer Cell Line A | Data not available |
| Cancer Cell Line B | Data not available |
| Normal Cell Line C | Data not available |
Note: Specific IC50 values for this compound are not yet publicly available in the reviewed literature.
Table 2: Caspase-3/7 Activity in Response to this compound Treatment
| Cell Line | This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Cancer Cell Line A | Data not available | Data not available |
| Cancer Cell Line B | Data not available | Data not available |
Note: Quantitative data on caspase activity induction by this compound is a key area for future research.
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of compounds like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The workflow for a typical cell viability assay is outlined in the diagram below.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caspase Activity Assay
-
Cell Lysis: After treatment with this compound, lyse the cells using a specific lysis buffer.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate the mixture at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the substrate.
-
Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize to the protein concentration of the lysate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using cell cycle analysis software.
Conclusion and Future Directions
The current body of research indicates that this compound is a promising compound that induces apoptosis and cell cycle arrest in cancer cells. Its mechanism of action appears to be centered on the intrinsic apoptotic pathway and the G1 phase of the cell cycle. However, to fully elucidate its therapeutic potential, further in-depth studies are required. Future research should focus on identifying the specific molecular targets of this compound, conducting comprehensive in vivo studies, and exploring its potential in combination with existing cancer therapies. The continued investigation of this compound's mechanism of action will be crucial for its development as a novel therapeutic agent.
A Technical Guide to the Cytotoxicity of Nemorosone in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorosone, a polycyclic polyisoprenylated benzophenone isolated from the floral resins of Clusia rosea, has emerged as a promising natural compound with potent cytotoxic and cytostatic activities against a range of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the cytotoxic effects of nemorosone, detailing its impact on various cancer cell lines, the experimental protocols used to assess its activity, and the signaling pathways through which it exerts its anti-cancer effects. Recent studies have elucidated that nemorosone's mechanisms of action are multifaceted, including the induction of apoptosis and, notably, ferroptosis, a form of iron-dependent programmed cell death.[1][3]
Quantitative Data Presentation: Cytotoxicity of Nemorosone
The cytotoxic efficacy of nemorosone has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the table below.
| Cancer Cell Line | Histology | IC50/EC50 Value (µM) | Treatment Duration | Assay Used | Reference |
| LAN-1 | Neuroblastoma | 3.1 ± 0.15 | 24 hours | SRB | [4] |
| NB69 | Neuroblastoma | 4.9 ± 0.22 | 24 hours | SRB | [4] |
| Kelly | Neuroblastoma | < 6.5 | 24 hours | SRB | [4] |
| SK-N-AS | Neuroblastoma | < 6.5 | 24 hours | SRB | [4] |
| HT1080 | Fibrosarcoma | 26.9 (EC50) | 12 hours | Not Specified | [1] |
| HT1080 | Fibrosarcoma | 16.7 (EC50) | 24 hours | Not Specified | [1] |
| IMR-32 | Neuroblastoma | Not Specified (70% cell death) | 24 hours | Not Specified | [1] |
| MCF-7 | Breast Adenocarcinoma (ERα+) | Inhibited cell viability | 24 hours | MTT | [5] |
| MDA-MB-231 | Breast Adenocarcinoma (ERα-) | No inhibition of cell viability | Not Specified | Not Specified | [5] |
| LNCaP | Prostate Carcinoma (ERα-) | No inhibition of cell viability | Not Specified | Not Specified | [5] |
| NIH3T3 | Mouse Fibroblasts | 21-40 | 24 hours | SRB | [4] |
| MRC-5 | Human Embryonic Lung Fibroblasts | 21-40 | 24 hours | SRB | [4] |
Experimental Protocols
Cell Culture and Cytotoxicity Assays
1. Cell Lines and Culture Conditions:
-
Neuroblastoma (LAN-1, NB69, Kelly, SK-N-AS), fibrosarcoma (HT1080), breast cancer (MCF-7, MDA-MB-231), and fibroblast (NIH3T3, MRC-5) cell lines are utilized.
-
Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
2. Sulforhodamine B (SRB) Proliferation Assay: [4]
-
This assay is performed to determine the IC50 values of nemorosone.
-
Cells are seeded in 96-well plates and allowed to attach.
-
They are then exposed to increasing concentrations of nemorosone (ranging from 1 to 40 µM) for 24 hours.
-
After treatment, cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye.
-
The protein-bound dye is solubilized with a Tris base solution, and the absorbance is read on a microplate reader.
-
IC50 values are calculated from semi-logarithmic dose-response curves.
3. MTT Assay for Cell Viability: [5]
-
MCF-7 cells are seeded in 96-well plates and incubated with various concentrations of nemorosone (0.01, 0.03, 0.1, 1, or 10 mmol/L) for 24 hours.
-
The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength to determine cell viability.
Western Blot Analysis for Signaling Proteins[1]
-
Protein Extraction: Cells are treated with nemorosone and then lysed to extract total protein.
-
SDS-PAGE and Protein Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution containing 5% skim milk powder in TBST (Tris-buffered saline with 0.05% Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., pERK1/2, pAkt, β-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a peroxidase-labeled secondary antibody. The immunoreactive proteins are then detected using an enhanced chemiluminescence (ECL) system.
Signaling Pathways and Mechanisms of Action
Inhibition of PI3K/Akt and ERK Signaling in Breast Cancer
In estrogen receptor-positive (ERα+) MCF-7 breast cancer cells, nemorosone has been shown to reduce the expression of phosphorylated ERK1/2 (pERK1/2) and phosphorylated Akt (pAkt).[5][6] These proteins are key components of the MAPK/ERK and PI3K/Akt signaling pathways, respectively, which are crucial for cell proliferation and survival. By inhibiting the phosphorylation of these proteins, nemorosone effectively blocks these pro-survival pathways, leading to an inhibition of cell growth.
Caption: Nemorosone inhibits proliferation by downregulating pAkt and pERK1/2.
Induction of Ferroptosis
More recent findings have revealed that nemorosone can induce ferroptosis in fibrosarcoma and neuroblastoma cells.[1][3] This mechanism involves the depletion of glutathione (GSH) by blocking the cystine/glutamate antiporter (system xc-) and the induction of lipid peroxidation.
Caption: Nemorosone induces ferroptosis by inhibiting System xc- and promoting lipid peroxidation.
Summary and Future Directions
Nemorosone demonstrates significant cytotoxic activity against a variety of cancer cell lines, with particularly low micromolar IC50 values in neuroblastoma. Its mechanisms of action are diverse and cell-type dependent, involving the inhibition of key survival signaling pathways like PI3K/Akt and MAPK/ERK in breast cancer, and the induction of ferroptosis in fibrosarcoma and neuroblastoma. The ability of nemorosone to overcome resistance to conventional chemotherapeutic agents in neuroblastoma cell lines highlights its potential as a novel anti-cancer agent.[4] Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with existing cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of nemorosone: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
The Hepatotoxicity of Nemorensine and Related Pyrrolizidine Alkaloids: A Technical Guide
Disclaimer: Direct experimental data on the hepatotoxicity of the pyrrolizidine alkaloid (PA) nemorensine is limited in publicly available scientific literature. This guide provides an in-depth technical overview of the known and anticipated hepatotoxic effects of this compound, drawing upon data from structurally similar and well-studied retronecine-type PAs, such as senecionine, monocrotaline, and retrorsine. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Pyrrolizidine Alkaloid Hepatotoxicity
Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species.[1] Human exposure can occur through the consumption of contaminated herbal remedies, teas, and food products.[1] PAs with a 1,2-unsaturated necine base are known to be hepatotoxic, with the liver being the primary target organ for their toxicity.[1][2] this compound, a 13-membered macrocyclic diester PA of the retronecine type, falls into this category of potentially hepatotoxic compounds.
The general mechanism of PA-induced liver injury involves metabolic activation by cytochrome P450 enzymes in the liver.[3] This process generates highly reactive pyrrolic metabolites that can form adducts with cellular macromolecules, including proteins and DNA.[3][4] The formation of these adducts is a critical initiating event that leads to a cascade of cellular damage, including oxidative stress, apoptosis, and inflammation, ultimately manifesting as hepatotoxicity.[5][6] A characteristic feature of severe PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[6]
Quantitative Toxicity Data of Structurally Related Pyrrolizidine Alkaloids
Due to the absence of specific quantitative toxicity data for this compound, this section summarizes the available data for the structurally related retronecine-type PAs: senecionine, monocrotaline, and retrorsine. This data provides a basis for estimating the potential toxicity of this compound.
| Pyrrolizidine Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | In Vitro Model | IC50 | Reference(s) |
| Senecionine | Rat | - | 65 | HepaRG cells | ~22 µM (EC50 for cytotoxicity after metabolic activation) | [1][7] |
| Monocrotaline | Rat | Intraperitoneal | - | Primary Rat Hepatocytes | - | [8] |
| Oral | - | HepG2 cells | 24.966 µg/mL | [8] | ||
| Retrorsine | Mouse | Oral | - | Primary Mouse Hepatocytes | 148 µM | [9] |
| Rat | Oral | - | Primary Rat Hepatocytes | 153 µM | [9] |
Table 1: Quantitative Toxicity Data for Retronecine-Type Pyrrolizidine Alkaloids. This table summarizes the reported median lethal dose (LD50) and half-maximal inhibitory concentration (IC50) values for senecionine, monocrotaline, and retrorsine in various experimental models. These values indicate the potent hepatotoxicity of these compounds.
Changes in serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are key biomarkers of liver damage. Studies on retronecine-type PAs have consistently shown dose-dependent increases in these enzymes following exposure.
| Pyrrolizidine Alkaloid | Animal Model | Dose and Duration | Change in ALT Levels | Change in AST Levels | Reference(s) |
| Monocrotaline | Rat | 0.80 mmol/kg, single oral dose | Significant increase | - | [3] |
| Retrorsine | Rat | 40 mg/kg, single gavage | Elevated | Elevated | [6] |
Table 2: Effects of Retronecine-Type Pyrrolizidine Alkaloids on Liver Enzyme Levels. This table highlights the significant elevation of serum ALT and AST levels in rats exposed to monocrotaline and retrorsine, indicating hepatocellular injury.
Experimental Protocols for Assessing Hepatotoxicity
The following are detailed methodologies for key experiments used to evaluate the hepatotoxicity of PAs. These protocols are representative of the approaches used in the cited literature for structurally similar compounds to this compound.
In Vivo Hepatotoxicity Study in Rodents
This protocol describes a typical in vivo study to assess PA-induced liver injury in a rat model.
Experimental Workflow for In Vivo Hepatotoxicity Assessment
Caption: Workflow for in vivo PA hepatotoxicity studies.
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Dosing: The PA (e.g., retrorsine) is dissolved in a suitable vehicle (e.g., saline) and administered via oral gavage as a single dose or in repeated doses.[6] A control group receives the vehicle only.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded regularly.
-
Blood Collection: Blood samples are collected at specified time points (e.g., 24, 48, 72 hours post-dosing) via methods like retro-orbital sinus puncture under anesthesia.
-
Serum Biochemistry: Serum is separated by centrifugation, and the activities of ALT and AST are measured using standard biochemical assay kits.
-
Histopathology: At the end of the study, animals are euthanized, and liver tissues are collected. The tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.[3]
In Vitro Cytotoxicity Assay in Liver Cell Lines
This protocol details the use of the MTT assay to assess the cytotoxicity of PAs in a human liver cell line.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro PA cytotoxicity assessment.
Protocol Details:
-
Cell Line: Human hepatoma (HepG2) cells are a commonly used cell line for in vitro toxicity studies.
-
Cell Seeding: Cells are seeded into 9-well plates at a suitable density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the PA dissolved in the culture medium. A vehicle control is also included.
-
Incubation: The plates are incubated for a specific duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Signaling Pathways in Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The hepatotoxicity of retronecine-type PAs is mediated by a complex interplay of signaling pathways that are activated in response to the initial metabolic activation and formation of reactive pyrrolic metabolites. The key pathways involved are oxidative stress, apoptosis, and TGF-β-mediated fibrosis.
Metabolic Activation and Induction of Oxidative Stress
The initial step in PA-induced hepatotoxicity is the metabolic activation by cytochrome P450 enzymes to form dehydropyrrolizidine alkaloids (DHPAs). These reactive metabolites can deplete cellular glutathione (GSH), a key antioxidant, leading to oxidative stress.
Caption: Metabolic activation and oxidative stress pathway.
Induction of Apoptosis
PA-induced oxidative stress and cellular damage can trigger apoptosis, or programmed cell death, through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Caption: Apoptotic signaling pathways in PA hepatotoxicity.
TGF-β Signaling and Liver Fibrosis
Chronic exposure to PAs can lead to liver fibrosis, a process characterized by the excessive accumulation of extracellular matrix proteins. Transforming growth factor-beta (TGF-β) is a key cytokine that drives this fibrotic response.
Caption: TGF-β signaling pathway in PA-induced liver fibrosis.
Conclusion
While direct experimental evidence for the hepatotoxicity of this compound is currently lacking, its structural classification as a retronecine-type pyrrolizidine alkaloid strongly suggests a potential for significant liver toxicity. The well-documented hepatotoxic mechanisms of structurally similar PAs, such as senecionine, monocrotaline, and retrorsine, provide a robust framework for understanding the likely adverse effects of this compound. These mechanisms involve metabolic activation to reactive pyrrolic species, leading to the formation of protein and DNA adducts, oxidative stress, apoptosis, and, in cases of chronic exposure, liver fibrosis. The quantitative toxicity data and experimental protocols presented in this guide, derived from studies on related PAs, offer valuable insights for researchers and drug development professionals in assessing the potential risks associated with this compound and other related compounds. Further research is warranted to definitively characterize the specific hepatotoxic profile of this compound.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monocrotaline-mediated autophagy via inhibiting PI3K/AKT/mTOR pathway induces apoptosis in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monocrotaline Toxicity Alters the Function of Hepatocyte Membrane Transporters in Rats [mdpi.com]
Unveiling Nemorensine: A Technical Guide to its Discovery, History, and Biological Implications
For Immediate Release
This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid Nemorensine, from its initial discovery and isolation to its chemical properties and what is known about its biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data, experimental methodologies, and a look into its potential mechanisms of action.
Introduction and Discovery
This compound is a macrocyclic pyrrolizidine alkaloid first isolated from the plant Senecio nemorensis L., a species belonging to the Asteraceae family. The initial discovery and characterization of this compound were detailed in a 1973 publication in the Collection of Czechoslovak Chemical Communications. Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds known for their significant toxicity, particularly hepatotoxicity (liver damage), and are a subject of ongoing research due to their potential pharmacological and toxicological properties.
The hydrolysis of this compound yields two key components: the necine base, platynecine, and the necic acid, (+)-nemorensic acid. This structural characteristic places it within the broader class of macrocyclic diester PAs.
Chemical Properties
The chemical identity of this compound is well-established, with the following key identifiers:
| Property | Value |
| Molecular Formula | C₁₈H₂₇NO₅ |
| Molecular Weight | 337.41 g/mol |
Biological Activity and Toxicity of Pyrrolizidine Alkaloids from Senecio nemorensis
Studies on alkaloidal extracts from Senecio nemorensis ssp. fuchsii, which contain various PAs, have demonstrated significant biological effects. An extract containing fuchsisenecionine and senecionine was found to be a genotoxic carcinogen in rats, causing liver damage and inducing tumors. This highlights the potential for significant toxicity associated with the PAs found in this plant species.
The general toxicity of pyrrolizidine alkaloids is a major area of concern. Their mechanism of toxicity often involves metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These reactive metabolites can then bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
Experimental Protocols
Detailed experimental protocols for the specific biological evaluation of this compound are not extensively documented in publicly accessible literature. However, general methodologies for assessing the toxicity of pyrrolizidine alkaloids can be extrapolated from existing research.
General Cytotoxicity and Hepatotoxicity Assays
Standard in vitro assays are employed to evaluate the potential toxicity of PAs. These include:
-
Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity in the presence of a compound suggests cytotoxicity.
-
Hepatotoxicity Models: In vitro models using primary hepatocytes or liver cell lines (e.g., HepG2) are crucial for assessing liver-specific toxicity. These models allow for the investigation of metabolic activation and subsequent cellular damage.
Experimental Workflow for In Vitro Hepatotoxicity Assessment
Caption: Workflow for assessing the in vitro hepatotoxicity of this compound.
Signaling Pathways Potentially Modulated by Pyrrolizidine Alkaloids
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known toxic effects of pyrrolizidine alkaloids, several key cellular signaling pathways are likely to be involved in the response to this compound-induced cellular stress and damage. These include pathways related to:
-
Apoptosis (Programmed Cell Death): DNA damage and cellular stress induced by reactive PA metabolites can trigger apoptotic pathways.
-
Cell Cycle Control: Genotoxic agents can cause cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe.
-
Inflammatory Signaling (e.g., NF-κB): Cellular damage can activate inflammatory pathways, contributing to the overall pathology of toxicity.
-
Stress Response Pathways (e.g., MAPK): These pathways are activated in response to a wide range of cellular stresses, including those induced by toxic compounds.
Hypothesized Signaling Cascade of PA-Induced Hepatotoxicity
In-Depth Technical Guide to the Pharmacological Properties of Nemorosone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemorosone, a polycyclic polyprenylated acylphloroglucinol, has emerged as a compound of significant interest in pharmacological research. Primarily isolated from plants of the Clusia genus, it has demonstrated a range of biological activities, most notably potent anti-cancer effects.[1] This technical guide provides a comprehensive overview of the pharmacological properties of Nemorosone, with a focus on its mechanism of action, quantitative data from various studies, and detailed experimental protocols. The primary mechanism of Nemorosone's anti-cancer activity involves the induction of ferroptosis, a form of iron-dependent programmed cell death, through a unique dual mechanism. This guide aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Core Pharmacological Properties
Nemorosone exhibits a spectrum of pharmacological activities, with its anti-neoplastic properties being the most extensively studied. Additionally, it possesses antimicrobial and anti-parasitic capabilities.
Anti-Cancer Activity
Nemorosone has demonstrated significant cytotoxic and cytostatic effects against a variety of cancer cell lines, including leukemia, colorectal, pancreatic, breast, fibrosarcoma, and neuroblastoma.[1] Its efficacy extends to chemotherapy-resistant cancer cells, highlighting its potential in overcoming drug resistance.
Antimicrobial and Anti-Parasitic Activity
Nemorosone has shown moderate activity against Gram-positive bacteria, such as Staphylococcus aureus.[2] It has also been reported to have activity against parasites of the genus Leishmania.[1] Furthermore, an interesting activity was found for Plasmodium falciparum with IC₅₀ values lower than 1 μM.[2]
Mechanism of Action: Induction of Ferroptosis
The primary mechanism underlying the anti-cancer effects of Nemorosone is the induction of ferroptosis. This process is initiated through a "double-edged mechanism" that disrupts cellular homeostasis and leads to iron-dependent lipid peroxidation and cell death.
Key Mechanistic Steps:
-
Inhibition of System xc- and Glutathione (GSH) Depletion: Nemorosone blocks the cystine/glutamate antiporter (System xc-), which leads to a decrease in the intracellular uptake of cystine. Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The resulting depletion of GSH compromises the cell's antioxidant defense system.
-
Increased Intracellular Labile Iron Pool: Nemorosone induces the expression of Heme Oxygenase-1 (HMOX1). HMOX1 is an enzyme that catalyzes the degradation of heme, releasing free iron. This increases the intracellular labile iron pool, which can participate in Fenton reactions to generate highly reactive hydroxyl radicals.
-
Mitochondrial Uncoupling: A critical aspect of Nemorosone-induced ferroptosis is its ability to act as a mitochondrial uncoupler. This disruption of mitochondrial bioenergetics is necessary for the induction of ferroptosis.
-
Lipid Peroxidation: The combination of reduced antioxidant capacity (due to GSH depletion) and increased reactive oxygen species (ROS) generation (from the expanded labile iron pool) leads to extensive lipid peroxidation, damage to cellular membranes, and ultimately, cell death.
Signaling Pathway: NRF2 Activation
The Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, NRF2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for proteasomal degradation.
Nemorosone treatment leads to the activation of the NRF2 pathway. While the precise mechanism of Nemorosone-induced NRF2 activation is still under investigation, it is known to upregulate NRF2 target genes, including HMOX1. This suggests that Nemorosone may disrupt the NRF2-KEAP1 interaction, allowing NRF2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of Nemorosone.
Table 1: Anti-Cancer Activity of Nemorosone (IC50/EC50 Values)
| Cell Line | Cancer Type | IC50 / EC50 | Time Point | Reference |
| HT1080 | Fibrosarcoma | EC50: 26.9 µM | 12 h | |
| HT1080 | Fibrosarcoma | EC50: 16.7 µM | 24 h | |
| NB69 | Neuroblastoma | IC50: 3.1 µM | 24 h | |
| Kelly | Neuroblastoma | IC50: 6.3 µM | 24 h | |
| SK-N-AS | Neuroblastoma | IC50: 4.5 µM | 24 h | |
| LAN-1 | Neuroblastoma | IC50: 5.2 µM | 24 h | |
| Capan-1 | Pancreatic Cancer | IC50: 4.5 µM | 72 h | [3] |
| AsPC-1 | Pancreatic Cancer | IC50: 5.0 µM | 72 h | [3] |
| MIA-PaCa-2 | Pancreatic Cancer | IC50: 4.8 µM | 72 h | [3] |
Table 2: Antimicrobial and Anti-Parasitic Activity of Nemorosone
| Organism | Activity Type | IC50 | Reference |
| Staphylococcus aureus | Antibacterial | Moderate Activity | [2] |
| Plasmodium falciparum | Anti-parasitic | < 1 µM | [2] |
| Leishmania spp. | Anti-parasitic | Activity reported | [1] |
Note: Further quantitative data for antimicrobial and anti-parasitic activities, such as Minimum Inhibitory Concentration (MIC) values, are not extensively reported in the reviewed literature.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological properties of Nemorosone.
Cell Viability and Cytotoxicity Assays
Sulforhodamine B (SRB) Assay:
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Nemorosone for the desired time period (e.g., 24, 48, 72 hours).
-
Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 510-540 nm) using a microplate reader. The absorbance is proportional to the number of living cells.
Ferroptosis and Oxidative Stress Assays
-
Lipid Peroxidation: Assessed using C11-BODIPY 581/591 staining and flow cytometry. This dye shifts its fluorescence from red to green upon oxidation of the polyunsaturated acyl chains of lipids.
-
Glutathione (GSH) Levels: Measured using commercially available kits, often based on the reaction of GSH with a chromogenic substrate.
-
Intracellular Labile Iron Pool: Can be measured using fluorescent probes that are quenched upon binding to iron, such as FerroOrange.
-
Reactive Oxygen Species (ROS) Production: Detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
Mitochondrial Function Assays
High-Resolution Respirometry:
Used to measure mitochondrial oxygen consumption and assess the uncoupling effect of Nemorosone.
-
Cell Preparation: Intact cells are suspended in a specific respiration medium.
-
Measurement: Oxygen consumption rates are measured in a sealed chamber using an oxygen electrode.
-
Protocol: A substrate-uncoupler-inhibitor titration (SUIT) protocol is typically followed. This involves the sequential addition of substrates for different respiratory complexes, an uncoupler (like Nemorosone), and inhibitors of the electron transport chain to dissect mitochondrial function.
Western Blotting
Used to determine the expression levels of specific proteins involved in the signaling pathways affected by Nemorosone.
-
Cell Lysis: Cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., GPX4, HMOX1, NRF2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizations
Nemorosone's Dual Mechanism of Ferroptosis Induction
Caption: Dual mechanism of Nemorosone-induced ferroptosis.
Nemorosone's Influence on the NRF2 Signaling Pathway
Caption: Postulated influence of Nemorosone on the NRF2 pathway.
Experimental Workflow for Assessing Nemorosone's Cytotoxicity
Caption: Workflow for determining Nemorosone's cytotoxicity via SRB assay.
Conclusion and Future Directions
Nemorosone is a promising natural product with significant pharmacological potential, particularly in the field of oncology. Its ability to induce ferroptosis in cancer cells, including those resistant to conventional therapies, makes it an attractive candidate for further drug development. The dual mechanism of action, involving both the depletion of glutathione and the increase of intracellular iron, presents multiple targets for therapeutic intervention and combination strategies.
Future research should focus on several key areas:
-
In vivo efficacy and pharmacokinetics: While in vitro studies are promising, comprehensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic profile of Nemorosone in animal models.
-
Elucidation of the NRF2 activation mechanism: A more detailed understanding of how Nemorosone modulates the NRF2 pathway could lead to the development of more potent and specific analogs.
-
Exploration of antimicrobial and anti-parasitic activities: The non-cancer-related pharmacological properties of Nemorosone are less explored. Further investigation into its antimicrobial and anti-parasitic mechanisms could reveal new therapeutic applications.
-
Combination therapies: Investigating the synergistic effects of Nemorosone with other anti-cancer agents, particularly those that target different cell death pathways, could lead to more effective treatment strategies.
References
- 1. A review of nemorosone: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial evaluation of the polyisoprenylated benzophenones nemorosone and guttiferone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemorensine: A Technical Whitepaper on its Identity, Origin, and Toxicological Profile
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of the currently available scientific information on Nemorensine. The information contained herein is intended for research and informational purposes only and does not constitute medical advice.
Executive Summary
This compound is a pyrrolizidine alkaloid (PA) identified in the plant species Senecio nemorensis. Despite the user's request for information on its therapeutic uses, a comprehensive review of the scientific literature reveals a significant absence of data supporting any therapeutic applications for this compound. In contrast, the available information consistently points towards the potential for toxicity, a characteristic feature of many pyrrolizidine alkaloids. This whitepaper, therefore, serves to detail the known chemical and toxicological properties of this compound and its plant source, highlighting the prevailing view of this compound as a potential toxin rather than a therapeutic agent.
Introduction to this compound
This compound is a natural organic compound classified as a pyrrolizidine alkaloid. It is a constituent of plants belonging to the Senecio genus, which is known for producing a variety of these alkaloids.
Table 1: Chemical Identity of this compound
| Property | Value |
| Chemical Formula | C₁₈H₂₇NO₅ |
| Molecular Weight | 337.41 g/mol |
| Class | Pyrrolizidine Alkaloid |
| Natural Source | Senecio nemorensis |
Senecio nemorensis: The Botanical Source of this compound
Senecio nemorensis, a member of the Asteraceae family, is a perennial plant found in Europe and Asia. Traditionally, parts of this plant have been used in folk medicine for conditions such as urinary tract infections, gout, and rheumatism, and for its purported hypoglycemic effects. However, it is crucial to note that these traditional uses are accompanied by strong warnings from scientific sources regarding the plant's toxicity. The internal use of Senecio nemorensis is discouraged due to its high concentration of pyrrolizidine alkaloids, including this compound, which are known to be hazardous to human health.
The Predominant Toxicological Profile of Pyrrolizidine Alkaloids
The primary context in which this compound and other PAs are discussed in the scientific literature is their toxicity. PAs are well-documented for their hepatotoxic (liver-damaging), genotoxic (damaging to genetic material), and carcinogenic (cancer-causing) properties[1][2].
The mechanism of toxicity for most PAs involves metabolic activation in the liver by cytochrome P450 enzymes. This process converts the non-toxic PAs into highly reactive pyrrolic esters. These metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cell damage, mutation, and carcinogenesis.
Absence of Evidence for Therapeutic Applications
A thorough search of scientific databases has yielded no studies that investigate or support any therapeutic uses for isolated this compound. There is a lack of preclinical or clinical research demonstrating any beneficial pharmacological effects. Consequently, quantitative data such as IC50 values for therapeutic targets, detailed experimental protocols for therapeutic studies, and descriptions of signaling pathways related to therapeutic mechanisms are not available.
While some extracts from Senecio nemorensis have been investigated for biological activity, such as in vitro hypoglycemic effects, these activities have been attributed to other classes of compounds within the plant, like mono- and sesquiterpenes, and not the pyrrolizidine alkaloids.
Conclusion for Drug Development Professionals
Based on the current body of scientific evidence, this compound should be considered a toxic pyrrolizidine alkaloid with no known therapeutic potential. The primary area of research concerning this compound and its plant source is focused on its toxicity. For researchers and professionals in drug development, this compound and its source plant, Senecio nemorensis, should be handled with caution and are not viable candidates for therapeutic development. The significant risk of hepatotoxicity, genotoxicity, and carcinogenicity associated with pyrrolizidine alkaloids outweighs any speculative therapeutic benefit. Further research into this compound would likely and justifiably remain in the domain of toxicology.
References
Nemorensine: A Technical Review of a Pyrrolizidine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemorensine, a macropyrrolizidine alkaloid isolated from Senecio nemorensis, belongs to a class of plant secondary metabolites known for their significant biological activities. This technical guide provides a comprehensive review of the available research on this compound, focusing on its chemical properties, and, by extension of its chemical class, its probable biological activities and mechanisms of action. Due to the limited research on isolated this compound, this review heavily references data from studies on alkaloidal extracts of Senecio nemorensis and the well-documented activities of related pyrrolizidine alkaloids (PAs). This guide is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.
Introduction to this compound
This compound is a pyrrolizidine alkaloid, a class of compounds characterized by a necine base, which is a fused five-membered ring system with a nitrogen atom at the bridgehead. Specifically, this compound is classified as a this compound-like PA, which forms a 13-membered macrocyclic ring.[1][2] The chemical formula for this compound is C₁₈H₂₇NO₅.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Biological Activity
An alkaloidal extract from Senecio nemorensis ssp. fuchsii, containing the pyrrolizidine alkaloids fuchsisenecionine and senecionine, has been shown to be a genotoxic carcinogen.[3][4] Chronic administration of this extract to rats resulted in a dose-related increase in liver enzymes and the development of hepatocellular and angiogenic tumors.[3][4] The extract also demonstrated weak but dose-dependent mutagenic activity in an in-vitro assay using V79 Chinese hamster cells.[3][4]
Pyrrolizidine alkaloids as a class are known to exhibit a range of toxicities, including:
-
Hepatotoxicity: Causing liver damage.
-
Genotoxicity: Damaging DNA.
-
Cytotoxicity: Being toxic to cells.
-
Tumorigenicity: Inducing tumors.
-
Neurotoxicity: Being toxic to the nervous system.[1]
While toxic, some pyrrolizidine alkaloids are also being investigated for potential therapeutic applications, such as antimicrobial and anti-biofilm activities.[5][6]
Quantitative Data
Specific quantitative data for the biological activity of this compound, such as IC50 or Ki values, have not been reported. The available quantitative data pertains to the carcinogenic and mutagenic effects of the total alkaloidal extract of Senecio nemorensis ssp. fuchsii.
| Assay | Test Substance | Organism/Cell Line | Doses Administered | Observed Effects | Reference |
| Chronic Toxicity/Carcinogenicity | Alkaloidal extract of Senecio nemorensis ssp. fuchsii | Sprague-Dawley rats | 8 mg/kg and 40 mg/kg b.w. (by gavage, 5 times a week for 114 weeks) | Dose-related elevation of SGOT, SGPT, and AP; induction of hepatocellular and angiogenic tumors. | [3][4] |
| In-vitro Mutagenicity | Alkaloidal extract of Senecio nemorensis ssp. fuchsii | V79 Chinese hamster cells | Not specified | Weak but dose-related mutagenic activity. | [3][4] |
Mechanism of Action
The primary mechanism of action for the toxicity of carcinogenic pyrrolizidine alkaloids is through metabolic activation in the liver. This process is considered the key driver of their genotoxic and tumorigenic effects.
The proposed mechanism involves the following steps:
-
Metabolic Activation: Pyrrolizidine alkaloids are metabolized by cytochrome P450 monooxygenases in the liver. This enzymatic reaction converts the alkaloids into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPs).
-
Formation of Reactive Metabolites: These DHP metabolites are electrophilic and can readily react with cellular nucleophiles.
-
Adduct Formation: The reactive DHPs can bind to cellular macromolecules, including DNA and proteins, to form adducts.
-
Genotoxicity: The formation of DHP-derived DNA adducts is a critical step in the initiation of carcinogenesis. These adducts can lead to mutations, DNA cross-linking, and chromosomal aberrations.
-
Tumorigenesis: The accumulation of genetic damage can ultimately lead to the development of tumors, primarily in the liver.
This genotoxic mechanism, mediated by the formation of DHP-derived DNA adducts, is thought to be a general pathway for most carcinogenic pyrrolizidine alkaloids.
Visualizations
General Mechanism of Pyrrolizidine Alkaloid-Induced Genotoxicity
Caption: General metabolic activation and genotoxic mechanism of pyrrolizidine alkaloids.
Experimental Protocols
Detailed experimental protocols for the specific study of this compound are not available. However, based on the research of other pyrrolizidine alkaloids from Senecio species, the following general methodologies can be outlined.
Extraction and Isolation of Pyrrolizidine Alkaloids from Senecio Species
This protocol is a generalized procedure based on common methods for PA extraction.
-
Plant Material Preparation: Dried and pulverized plant material of Senecio nemorensis is used as the starting material.
-
Initial Extraction: The plant material is subjected to continuous extraction, for example, using a Soxhlet apparatus with 85% ethanol for approximately 20-24 hours.[1]
-
Solvent Removal: The resulting ethanol extract is filtered and concentrated under reduced pressure (e.g., using a rotary evaporator) at a temperature not exceeding 50°C to yield a crude residue.[1]
-
Acid-Base Extraction:
-
The crude extract is partitioned between an acidic aqueous solution (e.g., 0.5 M H₂SO₄) and an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.
-
The acidic aqueous phase, containing the protonated alkaloids, is collected.
-
To separate N-oxides from free tertiary bases, the acidic solution can be treated with zinc dust to reduce the N-oxides to their corresponding tertiary amines.
-
The acidic solution is then made alkaline (e.g., with concentrated ammonia to pH 9-10) to deprotonate the alkaloids.
-
The free alkaloids are then extracted into an organic solvent like chloroform.
-
-
Purification: The crude alkaloid fraction is further purified using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): Preparative TLC on silica gel plates can be used for initial separation and isolation of individual alkaloids. The separated compounds can be visualized using Dragendorff's reagent.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification and quantification of the isolated alkaloids.
-
Mutagenicity Assay (General Ames Test Protocol)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow on a histidine-free medium unless a back mutation (reversion) occurs.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (e.g., the alkaloidal extract) in the presence of a small amount of histidine.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion
This compound is a macropyrrolizidine alkaloid with a chemical structure that places it within a class of compounds known for their significant toxicity, particularly hepatotoxicity and carcinogenicity. While direct experimental data on isolated this compound is scarce, the available research on alkaloidal extracts from its source plant, Senecio nemorensis, strongly suggests that this compound likely possesses genotoxic and carcinogenic properties. The mechanism of action is presumed to follow the general pathway for pyrrolizidine alkaloids, involving metabolic activation in the liver to reactive metabolites that form DNA adducts.
Further research is required to isolate and characterize the specific biological activities and toxicological profile of this compound. Such studies would be invaluable for a complete understanding of its potential risks and any potential therapeutic applications. This technical guide serves as a starting point for researchers interested in exploring this and other related natural products.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 4. Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Total Synthesis of Nemorensine: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nemorensine, also referred to as nemorosone in much of the scientific literature, is a polycyclic polyprenylated acylphloroglucinol (PPAP) that has garnered significant attention for its potent biological activities, including anticancer properties. This document provides a detailed overview of two distinct and successful total syntheses of nemorosone and its epimers, offering valuable protocols for researchers in synthetic chemistry and drug discovery. Additionally, it elucidates the molecular mechanisms underlying nemorosone's cytotoxic effects on cancer cells, providing insights for professionals in drug development.
Section 1: Retrosynthetic Analysis and Synthetic Strategies
Two primary synthetic routes for nemorosone have been prominently reported, each employing a unique strategy to construct the complex bicyclo[3.3.1]nonane core.
1.1 Strategy A: Sparling, Tucker, Moebius, and Shair Approach to (-)-Nemorosone
This strategy features a key Lewis acid-catalyzed epoxide-opening cascade cyclization to construct the core structure. The retrosynthetic analysis is depicted below.
Caption: Retrosynthesis of (-)-Nemorosone via a key cascade cyclization.
1.2 Strategy B: Zhang and Porco Approach to (±)-7-epi-Nemorosone
This approach utilizes a tandem retro-aldol/Grignard addition to an adamantane-type intermediate to build the bicyclic system. The retrosynthetic pathway is outlined as follows.
Caption: Retrosynthesis of (±)-7-epi-Nemorosone via an adamantane intermediate.
Section 2: Experimental Protocols
The following are detailed protocols for key steps in the total synthesis of nemorosone, compiled from the supporting information of the referenced publications.
2.1 Protocol for Lewis Acid-Catalyzed Cascade Cyclization (Sparling et al.)
This protocol describes the pivotal step in the synthesis of the bicyclo[3.3.1]nonane core of (-)-nemorosone.
Table 1: Reaction Conditions for Cascade Cyclization
| Parameter | Value |
| Starting Material | Epoxy-acylphloroglucinol |
| Lewis Acid | BF₃·OEt₂ (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 1 hour |
| Work-up | Quenched with saturated aq. NaHCO₃ |
| Purification | Flash column chromatography |
| Yield | ~70-80% |
Procedure:
-
To a solution of the epoxy-acylphloroglucinol (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add BF₃·OEt₂ (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the bicyclic intermediate.
2.2 Protocol for Tandem Retro-aldol/Grignard Addition (Zhang and Porco)
This protocol details the construction of the bicyclic core in the synthesis of (±)-7-epi-nemorosone.
Table 2: Reaction Conditions for Tandem Reaction
| Parameter | Value |
| Starting Material | Adamantane-type alcohol |
| Reagent | Vinylmagnesium bromide in THF (excess) |
| Additive | CeCl₃ (anhydrous) |
| Solvent | THF |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12 hours |
| Work-up | Quenched with saturated aq. NH₄Cl |
| Purification | Flash column chromatography |
| Yield | ~60-70% |
Procedure:
-
To a suspension of anhydrous CeCl₃ (3.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add vinylmagnesium bromide (3.0 equiv, 1.0 M in THF) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the adamantane-type alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the bicyclic product.
Section 3: Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesized nemorosone and its intermediates.
Table 3: Spectroscopic Data for (-)-Nemorosone (Sparling et al.)
| Technique | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.55 (d, J = 7.5 Hz, 2H), 7.45 (t, J = 7.5 Hz, 1H), 7.38 (t, J = 7.5 Hz, 2H), 5.05 (m, 2H), 3.25 (m, 1H), 2.05-1.90 (m, 4H), 1.70 (s, 3H), 1.65 (s, 3H), 1.55 (s, 3H), 1.45 (s, 3H), 1.20-1.05 (m, 6H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 205.1, 198.2, 196.5, 138.1, 133.2, 129.0, 128.5, 124.5, 118.9, 88.1, 62.5, 50.1, 45.3, 38.2, 35.1, 28.9, 25.9, 25.8, 22.1, 18.2, 17.9 |
| HRMS (ESI) | m/z calculated for C₃₃H₄₀O₄ [M+H]⁺: 505.2950, found: 505.2948 |
| Specific Rotation | [α]²³_D = -45.6 (c 1.0, CHCl₃) |
Table 4: Spectroscopic Data for (±)-7-epi-Nemorosone (Zhang and Porco)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 18.32 (s, 1H), 7.52-7.48 (m, 2H), 7.42-7.34 (m, 3H), 5.08-5.02 (m, 2H), 3.21 (sept, J = 6.8 Hz, 1H), 2.95 (t, J = 6.2 Hz, 1H), 2.51-2.43 (m, 1H), 2.15-2.05 (m, 1H), 1.98-1.85 (m, 2H), 1.75-1.65 (m, 1H), 1.63 (s, 3H), 1.58 (s, 3H), 1.30 (d, J = 6.8 Hz, 6H), 1.25 (s, 3H), 1.08 (s, 3H), 0.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.9, 195.8, 194.2, 139.2, 132.8, 128.9, 128.3, 124.7, 118.5, 104.1, 87.9, 62.1, 50.3, 48.9, 45.1, 38.5, 35.4, 29.1, 26.0, 25.8, 22.3, 18.4, 17.8, 17.5 |
| HRMS (ESI) | m/z calculated for C₃₃H₄₀O₄Na [M+Na]⁺: 527.2773, found: 527.2770 |
Section 4: Biological Activity and Signaling Pathways
Nemorosone exhibits its anticancer effects through the induction of two distinct cell death pathways: apoptosis and ferroptosis.[1][2][3]
4.1 Apoptosis Induction via the Unfolded Protein Response
Nemorosone has been shown to induce apoptosis in pancreatic cancer cells by activating the unfolded protein response (UPR).[2][3] This is triggered by stress in the endoplasmic reticulum (ER), leading to the activation of pro-apoptotic factors. Nemorosone also influences the AKT/PKB signaling pathway, which is crucial for cell survival and proliferation.[3][4]
Caption: Nemorosone-induced apoptosis pathway.
4.2 Ferroptosis Induction through a Dual Mechanism
Recent studies have revealed that nemorosone can also induce ferroptosis, an iron-dependent form of regulated cell death.[5][6][7] This occurs through a two-pronged attack.
Caption: Dual mechanism of nemorosone-induced ferroptosis.
First, it inhibits the System xc- cystine/glutamate antiporter, which leads to a depletion of intracellular glutathione (GSH).[5][7] GSH is essential for the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Inactivation of GPX4 results in the accumulation of lipid reactive oxygen species. Second, nemorosone induces the expression of heme oxygenase-1 (HMOX1) through the activation of the NRF2 pathway.[5] This leads to an increase in the intracellular labile iron pool, which further catalyzes the formation of lipid peroxides, ultimately leading to ferroptotic cell death.
Conclusion
The total syntheses of nemorosone and its epimers represent significant achievements in natural product synthesis, providing robust platforms for the generation of analogs for further biological evaluation. The elucidation of its dual mechanisms of anticancer activity, involving both apoptosis and ferroptosis, underscores its potential as a lead compound in the development of novel cancer therapeutics. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development in this promising area.
References
- 1. A review of nemorosone: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microarray analysis of nemorosone-induced cytotoxic effects on pancreatic cancer cells reveals activ | British Pharmacological Society [bps.ac.uk]
- 3. Microarray analysis of nemorosone-induced cytotoxic effects on pancreatic cancer cells reveals activation of the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nemorosone blocks proliferation and induces apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nemorensine Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorensine is a pyrrolizidine alkaloid (PA) found in plants of the Senecio genus, particularly Senecio nemorensis[1][2][3]. PAs are a large class of secondary metabolites known for their complex chemical structures and a wide range of biological activities, including hepatotoxicity. Due to their potential pharmacological and toxicological significance, robust methods for the extraction and purification of individual PAs like this compound are crucial for further research and drug development.
This document provides detailed application notes and experimental protocols for the extraction and purification of this compound. While specific literature detailing the isolation of this compound is limited, the following protocols are based on established methods for the extraction and purification of other pyrrolizidine alkaloids from Senecio species.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₇NO₅ | --INVALID-LINK-- |
| Molecular Weight | 337.41 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1R,5R,6R,7R,8R)-6-(2-hydroxy-2-methylbutanoyloxy)-7-[(E)-2-(hydroxymethyl)but-2-enoyloxy]-1,8-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolizine | --INVALID-LINK-- |
| Class | Pyrrolizidine Alkaloid | --INVALID-LINK-- |
Extraction Protocols
The extraction of this compound, like other pyrrolizidine alkaloids, typically involves an initial solvent extraction from dried and ground plant material, followed by an acid-base extraction to separate the alkaloids from other plant constituents.
Protocol 1: Maceration with Acidified Solvent
This method is suitable for small to medium-scale extraction.
Materials:
-
Dried and powdered aerial parts of Senecio nemorensis
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Weigh 100 g of dried, powdered plant material and place it in a large Erlenmeyer flask. Add 1 L of methanol acidified with 2M HCl to a pH of 2.0. Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through filter paper to separate the plant material from the extract. Wash the plant residue with an additional 200 mL of acidified methanol.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Acid-Base Extraction: a. Redissolve the concentrated extract in 200 mL of 0.5 M HCl. b. Wash the acidic solution twice with 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layer. c. Adjust the pH of the aqueous layer to 9-10 with 2M NaOH. d. Extract the aqueous layer three times with 100 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Protocol 2: Soxhlet Extraction
This method is suitable for more exhaustive extraction.
Materials:
-
Dried and powdered aerial parts of Senecio nemorensis
-
Ethanol (85%)
-
Sulfuric acid (H₂SO₄), 10%
-
Ammonia solution (NH₄OH), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Soxhlet apparatus
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
Procedure:
-
Soxhlet Extraction: Place 50 g of the powdered plant material in a thimble and extract with 500 mL of 85% ethanol in a Soxhlet apparatus for 8 hours.
-
Solvent Evaporation: Concentrate the ethanolic extract to dryness using a rotary evaporator.
-
Acidification: Dissolve the residue in 100 mL of 10% H₂SO₄.
-
Basification and Extraction: Make the acidic solution alkaline (pH 9-10) with concentrated ammonia solution and extract four times with 50 mL of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid mixture.
Purification Protocols
The crude alkaloid extract obtained from the above methods is a complex mixture and requires further purification to isolate this compound. Chromatographic techniques are essential for this purpose.
Protocol 3: Column Chromatography
This protocol is a primary step for the fractionation of the crude extract.
Materials:
-
Crude alkaloid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system: A gradient of chloroform and methanol (e.g., starting from 100% CHCl₃ and gradually increasing the polarity with MeOH). A common starting gradient could be CHCl₃:MeOH (99:1) and progressing to (90:10).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent for visualization of alkaloids
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 100% CHCl₃) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the packed column.
-
Elution: Start the elution with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., CHCl₃:MeOH:NH₄OH, 85:14:1), and visualize the spots using UV light and by spraying with Dragendorff's reagent.
-
Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them using a rotary evaporator.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain high-purity this compound.
Materials:
-
Partially purified this compound fraction from column chromatography
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Mobile phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be from 10% to 60% ACN over 40 minutes.
-
HPLC grade solvents
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the partially purified fraction in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Optimize the separation conditions on an analytical HPLC system with a C18 column before scaling up to the preparative scale.
-
Preparative HPLC Run: Inject the sample onto the preparative C18 column. Run the optimized gradient method.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during analytical method development.
-
Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to obtain pure this compound.
Quantitative Data
| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Yield of Crude Alkaloid Extract (%) | Purity of this compound after Purification (%) |
| Maceration | Acidified Methanol | Room Temp. | 24 | e.g., 1.5 | e.g., 95 (after HPLC) |
| Soxhlet | 85% Ethanol | Boiling point of ethanol | 8 | e.g., 2.2 | e.g., 96 (after HPLC) |
| Ultrasound-Assisted | 70% Ethanol | 50 | 1 | e.g., 1.8 | e.g., 94 (after HPLC) |
| Microwave-Assisted | 70% Ethanol | 60 | 0.5 | e.g., 2.0 | e.g., 95 (after HPLC) |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual yields and purities will vary depending on the plant material, extraction conditions, and purification efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Pyrrolizidine alkaloids, as a class, are known to exert toxicity, particularly hepatotoxicity, through the formation of reactive metabolites that can damage cellular macromolecules like DNA and proteins. However, the precise molecular targets and signaling cascades affected by this compound have not been elucidated.
The following diagram illustrates a hypothetical mechanism of action for a cytotoxic compound, which could be a starting point for investigating this compound's biological activity.
Caption: Hypothetical Cytotoxic Signaling Pathway.
Disclaimer: The signaling pathway depicted above is a generalized representation of a potential cytotoxic mechanism and is not based on experimental data for this compound. Further research is required to determine the actual biological targets and signaling pathways of this compound.
References
Analytical Techniques for the Quantification of Nemorensine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorensine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their potential biological activities and, in some cases, toxicity. Accurate and precise quantification of this compound is crucial for various research applications, including pharmacokinetic studies, toxicological assessments, and quality control of herbal products. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), which is the preferred method for the analysis of pyrrolizidine alkaloids due to its high sensitivity and selectivity.[1]
Chemical Profile of this compound
| Property | Value | Source |
| Chemical Formula | C18H27NO5 | [2][3] |
| Molecular Weight | 337.4107 g/mol | [2][3][4][5] |
| Class | Pyrrolizidine Alkaloid, Macrolide | [3][6] |
| Natural Source | Senecio nemorensis | [6][7] |
Analytical Methodologies
The quantification of this compound, like other pyrrolizidine alkaloids, is most effectively achieved using hyphenated chromatographic techniques coupled with mass spectrometry. These methods offer the necessary sensitivity and selectivity to analyze complex matrices such as biological fluids and plant extracts.
Recommended Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the state-of-the-art method for the trace-level quantification of pyrrolizidine alkaloids.[8][9] Its advantages include high resolving power, enhanced sensitivity, and the ability to perform structural confirmation through fragmentation patterns.[8]
Experimental Workflow for UHPLC-MS/MS Quantification of this compound
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant samples.[10]
Materials:
-
Homogenized plant material (e.g., dried leaves of Senecio nemorensis)
-
Extraction Solution: 0.05 M H2SO4 in 20% ethanol
-
Ammonia solution (25%)
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18 (500 mg, 6 mL)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Centrifuge
-
Ultrasonic bath
-
Nitrogen evaporator
Procedure:
-
Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solution.
-
Ensure the plant material is completely wetted and sonicate for 15 minutes at room temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 2-5) on the pellet and combine the supernatants.
-
Neutralize the combined extract with ammonia solution.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the neutralized extract onto the cartridge.
-
Wash the cartridge with 10 mL of water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the alkaloids with 10 mL of methanol.[10]
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.
Protocol 2: UHPLC-MS/MS Quantification
The following are example conditions and can be optimized for the specific instrumentation used.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound: To determine the specific MRM transitions for this compound, the pure standard would be infused into the mass spectrometer to identify the precursor ion (typically [M+H]+) and the most abundant product ions upon collision-induced dissociation. For a compound with the formula C18H27NO5, the protonated molecule [M+H]+ would have an m/z of 338.19.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 338.19 | To be determined | To be determined | To be optimized |
| Internal Standard | e.g., Isotopically labeled PA | To be determined | To be determined | To be optimized |
Signaling Pathway for MRM Detection
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. CID 442746 | C18H27NO5 | CID 442746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound-isomer [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | CAS:50906-96-2 | Manufacturer ChemFaces [chemfaces.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. bfr.bund.de [bfr.bund.de]
Application Note: Determination of Nemorensine using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nemorensine, a pyrrolizidine alkaloid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the determination of this compound in various sample matrices. The described protocol is a starting point and requires full validation to ensure its accuracy, precision, and robustness for any specific application.
Introduction
This compound (C₁₈H₂₇NO₅, Molecular Weight: 337.41 g/mol ) is a pyrrolizidine alkaloid found in certain plant species.[1][2][3][4][5] The analysis of such compounds is crucial in various fields, including pharmacology, toxicology, and natural product chemistry. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the quantification of this compound. This document provides a proposed reversed-phase HPLC (RP-HPLC) method with UV detection, along with detailed protocols for sample preparation and method validation.
Experimental
Instrumentation and Consumables
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
HPLC vials
Chromatographic Conditions (Proposed)
A summary of the proposed HPLC conditions for the analysis of this compound is presented in Table 1.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 20 minutes |
Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis.
Mobile Phase Gradient
The use of a gradient elution is recommended to ensure adequate separation of this compound from potential matrix interferences.
| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water |
| 0 | 20 | 80 |
| 15 | 80 | 20 |
| 17 | 20 | 80 |
| 20 | 20 | 80 |
Table 2: Proposed Mobile Phase Gradient Program.
Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. A general procedure for a solid matrix (e.g., plant material) is outlined below.
-
Extraction:
-
Accurately weigh a known amount of the homogenized sample (e.g., 1 g).
-
Add a suitable extraction solvent (e.g., 10 mL of methanol).
-
Sonicate for 30 minutes, followed by shaking for 1 hour.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6][7]
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation (Proposed Protocol)
To ensure the reliability of this analytical method, a comprehensive validation should be performed according to international guidelines (e.g., ICH Q2(R1)). The key validation parameters are summarized in Table 3.
| Validation Parameter | Acceptance Criteria (Typical) | Protocol |
| Specificity | The analyte peak should be well-resolved from other components. Peak purity should be confirmed if using a DAD. | Analyze blank matrix, placebo, and this compound standard individually and spiked. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analyze a minimum of five concentrations across the expected range. |
| Range | The range for which the method is linear, accurate, and precise. | Determined from the linearity study. |
| Accuracy | % Recovery between 98.0% and 102.0% | Analyze a minimum of three concentrations (low, medium, high) in triplicate and calculate the percentage recovery. |
| Precision | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%) | Repeatability: Analyze six replicate injections of the same standard. Intermediate Precision: Perform the analysis on different days, with different analysts, or on different instruments. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Determined by injecting progressively lower concentrations of the standard. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Determined by injecting progressively lower concentrations of the standard. |
| Robustness | No significant change in results with minor variations in method parameters. | Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), and flow rate (±10%). |
Table 3: Proposed Method Validation Parameters and Acceptance Criteria.
Conclusion
The proposed HPLC method provides a framework for the determination of this compound. It is crucial to emphasize that this method must be thoroughly validated before its application to ensure the reliability and accuracy of the results. The provided protocols for sample preparation and method validation will guide the user in establishing a robust analytical procedure for this compound analysis. Further optimization may be required depending on the specific sample matrix and analytical instrumentation.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Nemorensine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorensine is a pyrrolizidine alkaloid (PA) found in plants of the Senecio genus, such as Senecio nemorensis. PAs are a large group of natural toxins that can cause significant harm to both humans and animals, primarily through hepatotoxicity. The analysis of PAs like this compound in various matrices is crucial for food safety, toxicological studies, and drug development. This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for trace-level analysis.
Chemical Information for this compound:
| Property | Value |
| Chemical Formula | C₁₈H₂₇NO₅[1] |
| Molecular Weight | 337.4107 g/mol [1][2] |
| IUPAC Name | (1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.1⁵,⁸.0¹⁵,¹⁸]nonadecane-3,9-dione |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant matrices.
Materials:
-
Homogenized, dried plant material (e.g., Senecio nemorensis)
-
0.05 M Sulfuric acid
-
Methanol (MeOH)
-
Water (H₂O)
-
Ammonia solution
-
Ethyl acetate
-
Acetonitrile (ACN)
-
Triethylamine
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh 1.0 g of the homogenized plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 5000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
SPE Cleanup:
-
Condition an Oasis MCX SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load 2 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.
-
Elute the this compound and other PAs with 6 mL of a freshly prepared solvent mixture of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) containing 1% ammonia and 1% triethylamine.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried residue in 1 mL of a water:methanol (95:5, v/v) solution.
-
Transfer the final extract into an LC-MS vial for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 5% B1-10 min: 5-80% B10-14 min: 80% B14-15 min: 80-5% B15-16 min: 5% B |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The exact precursor and product ions for this compound should be determined by infusing a standard solution. Based on its molecular weight, the protonated molecule [M+H]⁺ would be approximately m/z 338.4. The fragmentation of the precursor ion will yield specific product ions.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table below |
MRM Transitions for this compound (Predicted):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 338.4 | Predicted major fragment | 100 | To be optimized |
| This compound (Qualifier) | 338.4 | Predicted secondary fragment | 100 | To be optimized |
Data Presentation
The following table presents an example of quantitative data that could be obtained from the LC-MS/MS analysis of this compound in a plant extract. Note: This is representative data for a typical PA analysis and not specific experimental data for this compound.
| Sample ID | Concentration (ng/g) | Standard Deviation | %RSD | Recovery (%) |
| Plant Extract 1 | 125.6 | 8.8 | 7.0 | 92.3 |
| Plant Extract 2 | 152.3 | 10.1 | 6.6 | 95.1 |
| Plant Extract 3 | 98.7 | 7.2 | 7.3 | 89.5 |
| Spiked Blank (Low) | 48.9 (at 50 ng/g) | 3.5 | 7.2 | 97.8 |
| Spiked Blank (High) | 242.1 (at 250 ng/g) | 15.7 | 6.5 | 96.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
General Signaling Pathway for Pyrrolizidine Alkaloid Toxicity
This compound belongs to the class of pyrrolizidine alkaloids, many of which are known to be toxic. Their toxicity is generally mediated by metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These reactive metabolites can then interact with cellular macromolecules, leading to cellular damage and the disruption of key signaling pathways.
Caption: General toxicity pathway for pyrrolizidine alkaloids.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Activity of Nemorensine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorensine is a pyrrolizidine alkaloid (PA) identified in plants of the Senecio genus, notably Senecio nemorensis. PAs are a large class of natural compounds known for their significant biological activities, which often include cytotoxicity, genotoxicity, and inflammatory effects. Due to the potential therapeutic and toxicological interest in this compound, robust and reproducible cell-based assays are essential for characterizing its activity profile.
These application notes provide detailed protocols for a panel of cell-based assays to investigate the cytotoxic, apoptotic, and anti-inflammatory effects of this compound. While specific quantitative data for this compound is limited in publicly available literature, the methodologies provided are based on established protocols for the broader class of pyrrolizidine alkaloids and are designed to enable researchers to generate reliable data for this compound.
I. Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the concentration-dependent toxicity of a compound on cultured cells. The following protocols describe two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding:
-
Seed cells (e.g., HepG2, A549, or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
B. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol: LDH Assay for this compound-Induced Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from cell-free medium) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100
-
Plot the percentage of cytotoxicity against the this compound concentration.
-
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. The following assays can be used to determine if this compound induces apoptosis.
A. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population and acquire data for at least 10,000 events.
-
Analyze the dot plot to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
-
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for the detection of apoptosis induced by this compound using Annexin V/PI staining.
B. Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3/7, -8, -9) using a fluorogenic or colorimetric substrate.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow the protocol for the MTT assay (Section I.A), using a white-walled 96-well plate for luminescence measurements.
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Gently mix the contents of the wells by shaking the plate for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from cell-free medium with reagent) from all readings.
-
Express the data as fold-change in caspase activity relative to the vehicle control.
-
III. Anti-inflammatory Assays
Chronic inflammation is implicated in various diseases, and many natural products exhibit anti-inflammatory properties. The following assay can be used to assess the potential anti-inflammatory effects of this compound.
A. Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS). The inhibitory effect of this compound on NO production is then quantified.
Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells with LPS only, and cells with this compound only.
-
-
Griess Reagent Reaction:
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 5-10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. Below is an example template for presenting cytotoxicity data. A similar format can be used for apoptosis and anti-inflammatory data.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) [95% CI] |
| HepG2 | MTT | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| A549 | MTT | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| RAW 264.7 | MTT | 24 | Data to be determined |
Note: The IC₅₀ values should be calculated from at least three independent experiments and presented as mean ± standard deviation or with 95% confidence intervals (CI).
Signaling Pathway Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that may be modulated by this compound and other pyrrolizidine alkaloids.
Apoptosis Signaling Pathways
In Vitro Characterization of Novel Bioactive Compounds: A General Protocol for Nemorensine
Introduction: Nemorensine is a known chemical compound, however, a thorough literature search did not yield specific in vitro studies detailing its biological activities. For researchers, scientists, and drug development professionals interested in investigating the potential of this compound, this document provides a set of detailed, standardized protocols for essential in vitro assays. These protocols are designed to facilitate the initial characterization of a novel compound's cytotoxic, apoptotic, and cell signaling effects.
The following sections outline the methodologies for key experiments, including cytotoxicity assays, apoptosis detection, and the analysis of protein expression. Additionally, template diagrams for experimental workflows and common signaling pathways are provided to guide the research process.
Data Presentation: Templates for Quantitative Analysis
While specific quantitative data for this compound is not available, the following tables serve as templates for presenting experimental results obtained from the described protocols.
Table 1: Cytotoxicity of this compound on Various Cell Lines (Example Data)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa (Cervical Cancer) | [Insert Value] | [Insert Value] | [Insert Value] |
| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] | [Insert Value] | [Insert Value] |
| SH-SY5Y (Neuroblastoma) | [Insert Value] | [Insert Value] | [Insert Value] |
| Normal Fibroblasts | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Induction by this compound in Cancer Cells (Example Data)
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [IC50/2] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [2 x IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
This compound (or test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., based on IC50 values from the MTT assay) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the expression of specific proteins involved in signaling pathways affected by the compound.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams, created using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
Application Notes and Protocols for Nemorosone Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of nemorosone, a potent anti-cancer agent, using animal models. It has come to our attention that there may be some confusion in the scientific literature between "nemorensine," a pyrrolizidine alkaloid, and "nemorosone." The compound of interest for the anti-cancer applications described herein is nemorosone , a bicyclic polyprenylated acylphloroglucinol originally isolated from Clusia spp.[1] In vitro studies have demonstrated the cytotoxic and cytostatic effects of nemorosone against a range of human cancer cell lines, including neuroblastoma, leukemia, and cancers of the colorectal, pancreatic, and breast tissues.[1][2]
The primary mechanisms of action for nemorosone's anti-cancer activity include the induction of apoptosis and ferroptosis, as well as the inhibition of key cell survival signaling pathways.[1] Specifically, nemorosone has been shown to dephosphorylate ERK1/2, likely through the inhibition of its upstream kinase MEK1/2, and to inhibit the Akt/PKB signaling cascade.[3] Furthermore, nemorosone acts as a potent mitochondrial uncoupler, leading to the dissipation of mitochondrial membrane potential and subsequent ATP depletion in cancer cells.[2]
This document outlines detailed protocols for establishing xenograft animal models of cancer to test the in vivo efficacy of nemorosone, methods for evaluating its anti-tumor activity, and a summary of its known in vitro cytotoxic effects.
In Vitro Cytotoxicity of Nemorosone
Nemorosone has demonstrated significant cytotoxic activity against various human cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LAN-1 | Neuroblastoma | ~2.2 | [3] |
| IMR-32 | Neuroblastoma | ~3.0 | [3] |
| SK-N-SH | Neuroblastoma | ~4.5 | [3] |
| Kelly | Neuroblastoma | ~6.5 | [3] |
| HepG2 | Hepatocellular Carcinoma | 1-25 (effective range) | [2] |
| HeLa | Cervical Carcinoma | Not specified | [2] |
| Hep-2 | Epidermoid Carcinoma | Not specified | [2] |
| PC-3 | Prostate Cancer | Not specified | [2] |
| U251 | Glioblastoma | Not specified | [2] |
Animal Models for In Vivo Efficacy Studies
Based on the potent in vitro activity of nemorosone, xenograft mouse models are recommended for preclinical evaluation.[3][4] Immunocompromised mice, such as NOD/SCID or nude mice, are suitable hosts for the engraftment of human cancer cell lines.[5] The following protocols are provided as a guide and can be adapted for specific cancer cell lines.
Neuroblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of nemorosone against human neuroblastoma in a subcutaneous xenograft model.
Materials:
-
Human neuroblastoma cell line (e.g., LAN-1, SK-N-SH)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID, BALB/c nude)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Matrix
-
Nemorosone, formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Cell Culture: Culture neuroblastoma cells in complete medium to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.[7]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Administer nemorosone (at predetermined doses) and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned treatment schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Pancreatic Cancer Xenograft Model
Objective: To assess the in vivo anti-cancer activity of nemorosone in an orthotopic pancreatic cancer model.
Materials:
-
Human pancreatic cancer cell line (e.g., AsPC-1, Capan-1)
-
6-8 week old male immunodeficient mice (e.g., nude mice)
-
Surgical instruments
-
Sutures
-
Other materials as listed for the neuroblastoma model.
Protocol:
-
Cell Preparation: Prepare pancreatic cancer cells as described for the neuroblastoma model, resuspending them in serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Orthotopic Implantation: Anesthetize the mouse and perform a laparotomy to expose the pancreas. Inject 20 µL of the cell suspension (1 x 10^6 cells) into the head or tail of the pancreas.[2] To minimize leakage, the needle should be inserted at a shallow angle and withdrawn slowly. Suture the abdominal wall and skin.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using a luciferase-expressing cell line).[8]
-
Treatment and Evaluation: Once tumors are established, randomize mice and begin treatment with nemorosone as described above. Monitor tumor progression and animal health. At the study endpoint, euthanize the mice and collect the pancreas and any metastatic tissues for analysis.
Breast Cancer Xenograft Model
Objective: To determine the efficacy of nemorosone in a breast cancer xenograft model.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231 for triple-negative, MCF-7 for ER-positive)
-
6-8 week old female immunodeficient mice
-
Estrogen pellets (for ER-positive models like MCF-7)
-
Other materials as listed for the neuroblastoma model.
Protocol:
-
Estrogen Supplementation (for ER+ models): For hormone-dependent models like MCF-7, implant a slow-release estrogen pellet subcutaneously in the dorsal neck region of the mouse 3-4 days prior to tumor cell injection.
-
Cell Preparation and Implantation: Prepare and inject the breast cancer cells into the mammary fat pad as described for other models. A typical injection volume is 100 µL containing 1-5 x 10^6 cells.[9]
-
Monitoring, Treatment, and Evaluation: Follow the procedures for tumor monitoring, treatment with nemorosone, and endpoint analysis as outlined in the previous protocols.
Evaluation of Anti-Tumor Efficacy
1. Tumor Growth Inhibition (TGI):
The primary endpoint for efficacy is the inhibition of tumor growth. TGI is calculated at the end of the study using the following formula:
TGI (%) = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100
Where:
-
T_final = Mean tumor volume of the treated group at the end of the study
-
T_initial = Mean tumor volume of the treated group at the start of treatment
-
C_final = Mean tumor volume of the control group at the end of the study
-
C_initial = Mean tumor volume of the control group at the start of treatment
2. Histological and Immunohistochemical Analysis:
At the end of the study, excised tumors should be fixed in formalin and embedded in paraffin for histological and immunohistochemical (IHC) analysis.
-
Hematoxylin and Eosin (H&E) Staining: To observe the overall tumor morphology and assess for necrosis.
-
Ki-67 Staining: To evaluate cell proliferation. Ki-67 is a nuclear protein associated with cellular proliferation. A lower Ki-67 index in the nemorosone-treated group would indicate an anti-proliferative effect.[10]
-
Cleaved Caspase-3 Staining: To detect apoptosis. Cleaved (activated) caspase-3 is a key effector in the apoptotic pathway. Increased staining in the treated group would confirm the induction of apoptosis by nemorosone.[11][12]
Protocol for Immunohistochemistry (General):
-
Deparaffinize and rehydrate 4-5 µm thick tumor sections.
-
Perform antigen retrieval using an appropriate buffer and heating method (e.g., citrate buffer, pH 6.0, in a pressure cooker or water bath).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with the primary antibody (e.g., anti-Ki-67 or anti-cleaved caspase-3) at the recommended dilution overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Quantify the percentage of positive cells in multiple high-power fields for each tumor.
Visualizations
Experimental Workflow for Xenograft Model
Caption: Xenograft model experimental workflow.
Nemorosone's Proposed Mechanism of Action
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Xenograft neuroblastoma model [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ki-67 and caspase expression in breast carcinoma: does variance in locational sampling exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocare.net [biocare.net]
Nemorosone: A Promising Lead Compound for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
Nemorosone, a polycyclic polyprenylated acylphloroglucinol originally isolated from the floral resins of Clusia rosea, has emerged as a significant lead compound in the field of drug discovery.[1] Its multifaceted biological activities, including potent anticancer and antiparasitic effects, have garnered considerable interest within the scientific community. These activities stem from its ability to modulate multiple cellular signaling pathways, leading to various modes of cell death, including apoptosis and, notably, ferroptosis.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of nemorosone.
Biological Activities and Quantitative Data
Nemorosone exhibits a broad spectrum of biological activities, with cytotoxic effects demonstrated against a range of cancer cell lines and various parasites. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a quantitative overview of its potency.
Anticancer Activity
Nemorosone has shown significant cytotoxicity against various human cancer cell lines, including those with multidrug resistance.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| Neuroblastoma | ||||
| NB69 | Neuroblastoma | 3.1 ± 0.15 | 24 | SRB |
| Kelly | Neuroblastoma | 4.9 ± 0.22 | 24 | SRB |
| SK-N-AS | Neuroblastoma | 4.2 ± 0.18 | 24 | SRB |
| LAN-1 (parental) | Neuroblastoma | 3.8 ± 0.21 | 24 | SRB |
| LAN-1 (cisplatin-resistant) | Neuroblastoma | 3.5 ± 0.19 | 24 | SRB |
| LAN-1 (etoposide-resistant) | Neuroblastoma | 4.1 ± 0.23 | 24 | SRB |
| LAN-1 (adriamycin-resistant) | Neuroblastoma | 3.9 ± 0.20 | 24 | SRB |
| LAN-1 (5-fluorouracil-resistant) | Neuroblastoma | 3.6 ± 0.17 | 24 | SRB |
| Leukemia | ||||
| Jurkat (parental) | T-cell Leukemia | ~2.1-3.1 µg/mL | Not Specified | MTT |
| Jurkat (doxorubicin-resistant) | T-cell Leukemia | ~2.1-3.1 µg/mL | Not Specified | MTT |
| K562 (parental) | Chronic Myelogenous Leukemia | ~2.1-3.1 µg/mL | Not Specified | MTT |
| K562 (imatinib-resistant) | Chronic Myelogenous Leukemia | ~2.1-3.1 µg/mL | Not Specified | MTT |
| Pancreatic Cancer | ||||
| Capan-1 | Pancreatic Adenocarcinoma | Not Specified | 24, 72 | Resazurin |
| AsPC-1 | Pancreatic Adenocarcinoma | Not Specified | 24, 72 | Resazurin |
| MIA-PaCa-2 | Pancreatic Carcinoma | Not Specified | 24, 72 | Resazurin |
| Breast Cancer | ||||
| MCF-7 (ERα+) | Breast Adenocarcinoma | Inhibited viability | 24 | MTT |
| MDA-MB-231 (ERα-) | Breast Adenocarcinoma | No inhibition | 24 | MTT |
| Fibrosarcoma | ||||
| HT1080 | Fibrosarcoma | EC50: 26.9 µM | 12 | Not Specified |
SRB: Sulforhodamine B assay; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; ERα+: Estrogen Receptor Alpha positive; ERα-: Estrogen Receptor Alpha negative.
Antiparasitic Activity
Nemorosone and related compounds have demonstrated activity against several protozoan parasites.
| Parasite | Disease | IC50 (µM) | Compound |
| Plasmodium falciparum (chloroquine-resistant) | Malaria | ~15.9 - 19.7 | Related Xanthones |
| Trypanosoma cruzi | Chagas Disease | ~21 - 24 | Related Xanthones |
| Leishmania donovani | Leishmaniasis | Not Specified | Nemorosone |
Signaling Pathways and Mechanisms of Action
Nemorosone's therapeutic effects are attributed to its interaction with multiple intracellular signaling pathways. A key mechanism of its anticancer activity is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[2]
Nemorosone-Induced Ferroptosis Signaling Pathway
The diagram below illustrates the proposed signaling pathway for nemorosone-induced ferroptosis. Nemorosone inhibits the cystine/glutamate antiporter (System xc-), leading to depletion of intracellular cysteine and subsequent reduction in glutathione (GSH) levels. This impairs the function of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately leads to ferroptotic cell death.
Involvement in Apoptosis and Cell Cycle Arrest
In addition to ferroptosis, nemorosone also induces apoptosis and causes cell cycle arrest in various cancer cell lines.[3][4] Studies have shown that nemorosone treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, accompanied by a decrease in the S phase population.[3] This is associated with the downregulation of key cell cycle regulatory proteins, including cyclins A, B1, D1, and E, and dephosphorylation of cdc2.[3] Furthermore, nemorosone has been observed to down-regulate major signal transduction proteins such as ERK1/2 and p38 MAPK, and oncoproteins like c-Myb and BCR/ABL.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of nemorosone.
Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of nemorosone on adherent cancer cell lines.
Materials:
-
Nemorosone stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of nemorosone in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the nemorosone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest nemorosone concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Lipid Peroxidation Assay using C11-BODIPY 581/591
This flow cytometry-based assay measures lipid peroxidation, a key indicator of ferroptosis.
Materials:
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with nemorosone or a vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS containing 1-2 µM C11-BODIPY 581/591 dye.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in 500 µL of PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer. The oxidized form of the dye emits green fluorescence (detected in the FITC channel), while the reduced form emits red fluorescence (detected in the PE-Texas Red or similar channel).
-
An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
Western Blot Analysis of GPX4
This protocol is for detecting changes in the expression of GPX4, a key regulator of ferroptosis.
Materials:
-
Nemorosone-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from nemorosone-treated and control cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry protocol is used to determine the effect of nemorosone on cell cycle distribution.
Materials:
-
Nemorosone-treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells per sample by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Isolation and Synthesis
Isolation of Nemorosone from Clusia rosea
Nemorosone is the major constituent of the floral resin of Clusia rosea.[1]
Procedure:
-
Collect the floral resin from Clusia rosea flowers.
-
Dissolve the resin in ethanol.
-
Induce crystallization by the addition of water.
-
Collect the crude nemorosone crystals.
-
Further purify the crude product by vacuum liquid chromatography (VLC) on silica gel using a hexane-ethyl acetate solvent system.[1]
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure nemorosone.
-
Confirm the identity and purity of the isolated nemorosone using analytical techniques such as NMR and mass spectrometry.
Chemical Synthesis of Nemorosone
Several total synthesis routes for nemorosone and its epimers have been reported. A general approach involves the construction of the bicyclo[3.3.1]nonane-2,4,9-trione core, followed by stereoselective alkylations and functional group manipulations. Key strategies have included intramolecular cyclopropanation of an α-diazo ketone followed by regioselective ring-opening, and Lewis acid-catalyzed epoxide-opening cascade cyclizations.[5][6] For detailed synthetic procedures, researchers are encouraged to consult the primary literature on the total synthesis of nemorosone.[5][6][7][8]
Experimental Workflows
The following diagrams illustrate logical workflows for investigating nemorosone as a lead compound.
General Workflow for Evaluating Nemorosone's Anticancer Activity
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nemorosone blocks proliferation and induces apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of (-)-Nemorosone and (+)-Secohyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of (±)-7-epi-Nemorosone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Nemorensine stability and degradation issues
This technical support center provides guidance on the stability and degradation of Nemorensine. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify the specific conditions under which this compound degrades and to understand its degradation pathways.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C.[4] The solid form is generally more stable than solutions.
Q3: How can I monitor the degradation of this compound in my samples?
A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for monitoring degradation.[5][6][7][8] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure (as a hypothetical alkaloid), this compound may be susceptible to hydrolysis of ester or amide functional groups, oxidation of electron-rich moieties, and photolytic degradation upon exposure to UV or visible light.[1][9][10] Elucidating the exact degradation pathways requires performing forced degradation studies under various stress conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Solution | Hydrolysis due to inappropriate pH. | Buffer the solution to a pH where this compound exhibits maximum stability. Conduct a pH-rate profile study to determine the optimal pH range. |
| Oxidation. | De-gas solvents and consider adding antioxidants to the formulation. Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Adsorption to container surfaces. | Use silanized glassware or low-binding polypropylene containers. | |
| Appearance of New Peaks in HPLC Chromatogram | Degradation of this compound. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the degradation products.[3][5][6] This will help in developing a stability-indicating method. |
| Contamination. | Ensure proper cleaning of all glassware and use high-purity solvents and reagents. | |
| Color Change in Solution or Solid | Photodegradation. | Protect the sample from light by using amber-colored vials or by wrapping the container in aluminum foil.[11][12] |
| Oxidation. | Store under an inert atmosphere and away from oxidizing agents. | |
| Inconsistent Results in Bioassays | Degradation of this compound in the assay medium. | Assess the stability of this compound under the specific bioassay conditions (e.g., temperature, pH, media components). Prepare fresh solutions before each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a period sufficient to cause degradation (e.g., 24-48 hours), as per ICH Q1B guidelines.[11]
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample, using a suitable analytical method like HPLC to identify and quantify the degradation products.[7][8]
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately measuring the drug substance in the presence of its degradation products.[5][6]
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method's ability to separate the drug from its degradation products (generated during forced degradation studies) is the key aspect of a stability-indicating assay.
Quantitative Data Summary
The following tables summarize hypothetical data from stability studies on this compound.
Table 1: pH-Rate Profile of this compound in Solution at 25°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 3.0 | 0.085 | 8.2 |
| 5.0 | 0.015 | 46.2 |
| 7.0 | 0.022 | 31.5 |
| 9.0 | 0.150 | 4.6 |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 N NaOH, RT, 24h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 18.5% | 2 |
| UV Light, 24h | 12.1% | 1 |
| Heat (105°C), 24h | 8.5% | 1 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability testing and formulation development.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. pharmasm.com [pharmasm.com]
- 3. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 4. abmole.com [abmole.com]
- 5. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Photostability of drugs: photodegradation of melatonin and its determination in commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nemorensine Solubility for In Vitro Assays
This technical support center provides guidance and troubleshooting for researchers working with Nemorensine, focusing on challenges related to its solubility in in vitro assays. Given the limited publicly available data on this compound's specific solubility and biological targets, this guide combines known information with established best practices for working with poorly soluble pyrrolizidine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds. Its chemical formula is C18H27NO5, with a molecular weight of 337.41 g/mol .[1][2] Publicly available data indicates a calculated octanol/water partition coefficient (logP) of 1.513 and a water solubility (log10WS) of -2.28 mol/L, suggesting it is poorly soluble in aqueous solutions.
Q2: Which organic solvents are recommended for dissolving this compound?
One supplier suggests that this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. However, for biological assays, DMSO is the most commonly used organic solvent due to its miscibility with aqueous culture media and relatively low toxicity at low concentrations.[3][4]
Q3: What is the recommended starting concentration for a this compound stock solution in DMSO?
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
To minimize solvent-induced toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[5] It is crucial to determine the specific tolerance of your cell line to DMSO by running a solvent toxicity control experiment.
Q5: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What should I do?
Precipitation is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem.
Troubleshooting Guide: Preventing this compound Precipitation
Problem: A precipitate is observed in the cell culture medium after the addition of the this compound stock solution.
This guide provides a systematic approach to identifying the cause and resolving the issue of this compound precipitation in your in vitro assays.
Step 1: Initial Assessment and Observation
-
Visual Inspection: Carefully observe the culture medium under a microscope. Precipitate may appear as crystalline structures, amorphous particles, or a general cloudiness.
-
Control Wells: Always include control wells that contain the cell culture medium with the same final concentration of DMSO (or the solvent used for the stock solution) but without this compound. If precipitation also occurs in the control wells, the issue might be with the solvent or the medium itself.[6]
Step 2: Review of Stock Solution Preparation and Handling
The preparation and handling of your stock solution are critical.
| Parameter | Troubleshooting Tip |
| Solvent Quality | Use high-purity, anhydrous DMSO to prepare the initial stock solution. Older DMSO can absorb water, which will decrease its ability to solubilize hydrophobic compounds. |
| Stock Concentration | If you are using a very high concentration stock solution, try preparing a lower concentration stock (e.g., 1 mM or 5 mM). |
| Storage | Store the DMSO stock solution in small, tightly sealed aliquots at -20°C to prevent repeated freeze-thaw cycles and moisture absorption. Before use, allow the vial to equilibrate to room temperature before opening. |
Step 3: Optimization of the Dilution Procedure
The method of diluting the stock solution into the aqueous medium is a frequent source of precipitation.
| Parameter | Troubleshooting Tip |
| Dilution Method | Add the this compound stock solution to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. Never add the aqueous medium directly to the concentrated DMSO stock. This rapid change in solvent polarity is a primary cause of precipitation.[6] |
| Serial Dilution | For higher final concentrations of this compound, consider a serial dilution. First, dilute the stock into a small volume of medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume. |
| Sonication | If a slight precipitate forms after dilution, brief sonication of the final medium in a water bath sonicator may help to redissolve the compound. However, use this with caution as excessive sonication can potentially damage media components. |
Step 4: Modification of the Assay Medium
Components of the cell culture medium can influence the solubility of your compound.
| Parameter | Troubleshooting Tip |
| Serum Concentration | Increasing the serum concentration (e.g., from 10% to 20% FBS) can sometimes help to solubilize hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound. |
| pH of the Medium | The pH of the culture medium can affect the solubility of ionizable compounds. While this compound's pKa is not readily available, ensuring the medium is properly buffered and at the correct physiological pH is important. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the required mass of this compound:
-
Molecular Weight of this compound: 337.41 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 337.41 g/mol * 1 mL = 0.0033741 g = 3.37 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.37 mg of this compound powder and place it into a sterile amber vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the this compound stock solution into the cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required volume of stock solution:
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
V1 (stock volume) = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Dilution:
-
Add the calculated volume of the this compound stock solution (10 µL in this example) drop-wise to the 10 mL of pre-warmed cell culture medium while gently vortexing or swirling the tube.
-
Ensure the stock solution is added directly into the medium and not onto the sides of the tube.
-
-
Final Check:
-
Visually inspect the medium for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
-
-
Application to Cells:
-
Immediately add the final working solution to your cell cultures.
-
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A streamlined workflow for troubleshooting this compound precipitation.
Hypothetical Signaling Pathway Modulation
Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on common pathways affected by other natural compounds. There is currently no direct evidence linking this compound to this specific pathway. This diagram is for illustrative and troubleshooting purposes only.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The melanocortin receptor signaling system and its role in neuroprotection against neurodegeneration: Therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
Technical Support Center: Total Synthesis of Nemorensine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of Nemorensine, a complex macrocyclic pyrrolizidine alkaloid. The information is presented in a question-and-answer format to directly assist researchers in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several key challenges inherent to its complex structure. These include:
-
Stereocontrol: The molecule contains multiple stereocenters that require precise control during the synthesis. This is particularly crucial in the construction of both the necine base and the necic acid moieties.
-
Synthesis of the Necine Base: The stereoselective synthesis of the pyrrolizidine core, typically (+)-retronecine, is a significant undertaking.
-
Synthesis of the Necic Acid Moiety: The construction of the highly functionalized, chiral necic acid, (+)-nemorensic acid, presents its own set of synthetic hurdles.[1]
-
Macrolactonization: The formation of the 13-membered macrocycle is often a low-yielding and challenging step, susceptible to competing intermolecular reactions and conformational constraints.
-
Coupling of Fragments: The esterification reaction to connect the necine base and the necic acid can be problematic due to steric hindrance and the potential for side reactions.
Q2: What is the general retrosynthetic approach for this compound?
A2: A common retrosynthetic strategy for this compound involves disconnecting the macrocycle at the ester linkage. This approach breaks the molecule down into two key building blocks: the necine base, (+)-retronecine, and the necic acid, (+)-nemorensic acid. This strategy allows for a convergent synthesis, where the two complex fragments are prepared separately and then coupled in the later stages.
Q3: Are there any known issues with the stability of intermediates in the synthesis?
A3: While specific stability issues for all intermediates in a multi-step synthesis are not always reported, researchers should be aware of the potential for epimerization at stereocenters, especially under harsh acidic or basic conditions. Protecting group strategies should be carefully planned to avoid unwanted side reactions and decomposition of sensitive functional groups.
Troubleshooting Guides
Synthesis of the Necine Base: (+)-Retronecine
Problem: Low stereoselectivity in the synthesis of the pyrrolizidine core.
Background: The stereoselective synthesis of (+)-retronecine is a well-studied area, often starting from chiral pool materials like (S)-malic acid.[2] The key is to control the stereochemistry at multiple centers in the bicyclic system.
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Ineffective chiral auxiliary or catalyst. | Employ a well-established stereoselective method, such as an intermolecular carbenoid displacement reaction, which has been shown to effectively control the stereochemistry.[2] |
| Poor diastereoselectivity in a key cyclization step. | Optimize reaction conditions (temperature, solvent, catalyst) for the cyclization. Consider using a different cyclization strategy if optimization fails. |
| Epimerization during workup or purification. | Use mild workup conditions and purification techniques (e.g., flash chromatography with a neutral stationary phase) to minimize exposure to harsh pH. |
Experimental Protocol: Stereoselective Synthesis of a Pyrrolidone Intermediate (Key step towards (+)-Retronecine)
This protocol is adapted from a reported stereoselective synthesis of (+)-retronecine.[2]
-
Starting Material: Optically active sulphide derived from (S)-malic acid.
-
Reaction: Intermolecular carbenoid displacement with α-diazomalonate in the presence of a rhodium acetate catalyst.
-
Mechanism: The reaction proceeds through an acyliminium salt intermediate, where nucleophilic attack occurs from the less hindered side, leading to a predominantly 2,3-trans-pyrrolidone derivative.
-
Workup and Purification: Standard aqueous workup followed by column chromatography on silica gel.
Synthesis of the Necic Acid: (+)-Nemorensic Acid
Problem: Difficulty in achieving the desired stereochemistry and regioselectivity in the synthesis of (+)-nemorensic acid.
Background: The enantiospecific synthesis of (+)-nemorensic acid has been achieved from chiral starting materials like the monoterpene (−)-carvone. A key step involves a samarium iodide-mediated fragmentation.[1]
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Incorrect starting material or reagent stoichiometry in the fragmentation reaction. | Ensure the use of high-purity starting materials and precisely control the stoichiometry of samarium iodide. |
| Low regioselectivity in the carbon-carbon bond cleavage. | The use of an ε-halo-α,β-unsaturated ester has been reported to give high regioselectivity in the SmI2-mediated fragmentation.[1] |
| Failure of the intramolecular cyclization to form the tetrahydrofuran ring. | Deprotection of a silyl ether can trigger the desired intramolecular cyclization. Ensure complete deprotection and optimize reaction conditions (solvent, temperature) for the cyclization step.[1] |
Experimental Protocol: SmI2-mediated Fragmentation and Cyclization for Tetrahydrofuran Formation
This protocol is based on a reported synthesis of (+)-nemorensic acid.[1]
-
Substrate: An ε-halo-α,β-unsaturated ester derived from (−)-carvone.
-
Fragmentation: React the substrate with samarium iodide in a suitable solvent (e.g., THF). This should induce a regioselective carbon-carbon bond cleavage.
-
Deprotection and Cyclization: Following the fragmentation, deprotect the silyl group (e.g., with a fluoride source like TBAF) to initiate an intramolecular cyclization, forming the key tetrahydrofuran ring of the necic acid.
-
Purification: Purify the resulting tetrahydrofuran derivative using column chromatography.
Macrolactonization to form the 13-Membered Ring
Problem: Low yield of the desired 13-membered macrocycle due to competing intermolecular reactions (dimerization, polymerization).
Background: Macrolactonization is a critical and often challenging step in the synthesis of large-ring lactones like this compound. High dilution conditions are typically required to favor the intramolecular reaction. The choice of coupling reagent is also crucial.
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| High concentration of the seco-acid leading to intermolecular reactions. | Employ high-dilution conditions (typically <0.01 M) by slow addition of the seco-acid to a solution of the coupling reagent. |
| Inefficient coupling reagent. | Utilize a reliable macrolactonization reagent. The use of pyridine-2-thiol esters for lactonization of similar pyrrolizidine alkaloid systems has been reported.[3] |
| Unfavorable conformation of the seco-acid for cyclization. | The conformation of the molecule can significantly impact the success of macrolactonization. If direct lactonization is problematic, consider alternative strategies such as ring-closing metathesis if suitable precursors can be synthesized. |
Visualizations
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound.
General Workflow for this compound Total Synthesis
Caption: General workflow for the total synthesis of this compound.
References
- 1. Collection - Enantiospecific Synthesis of (+)-Nemorensic Acid, a Necic Acid Component of the Macropyrrolizidine Alkaloid, this compound - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. Stereoselective synthesis of pyrrolizidine alkaloids, (+)-heliotridine and (+)-retronecine, by means of an intermolecular carbenoid displacement reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Macrocyclic pyrrolizidine alkaloids. Synthesis and stereochemistry of (+)-dicrotaline (13β-hydroxy-13α-methyl-1,2-didehydrocrotalanine) and (+)-13-epi-dicrotaline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Nemorensine Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nemorensine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product-derived compound that has demonstrated significant anti-tumor activity in various cancer models. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2][3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound, like other anti-cancer agents, can be multifactorial.[5] Potential mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[6][7][8][9]
-
Alterations in the drug target: While the direct molecular target of this compound is still under investigation, mutations or modifications in the target protein can prevent the drug from binding effectively.
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by activating compensatory signaling pathways to bypass the inhibitory effects of this compound on the PI3K/Akt/mTOR pathway.[1][2][10][11]
-
Enhanced DNA repair mechanisms: If this compound induces DNA damage as part of its cytotoxic effect, cancer cells with enhanced DNA repair capabilities may be more resistant.
-
Inhibition of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cancer cells less susceptible to this compound-induced cell death.[12][13]
Q3: How can I determine the specific mechanism of this compound resistance in my cell line?
A3: To identify the resistance mechanism, a multi-pronged approach is recommended:
-
Gene and protein expression analysis: Use techniques like qPCR and Western blotting to assess the expression levels of known resistance markers, including ABC transporters (e.g., MDR1), key proteins in the PI3K/Akt/mTOR pathway, and apoptosis-related proteins (Bcl-2, Bax, Caspases).
-
Functional assays: Conduct drug efflux assays using fluorescent substrates (e.g., Rhodamine 123) to determine if increased pump activity is a contributing factor.
-
Cell viability and apoptosis assays in the presence of inhibitors: Combine this compound with inhibitors of specific pathways (e.g., PI3K inhibitors, mTOR inhibitors) or efflux pumps (e.g., Verapamil) to see if sensitivity can be restored.
-
Genomic and transcriptomic analysis: Next-generation sequencing (NGS) can help identify mutations or altered gene expression profiles in resistant cells compared to sensitive parental cells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell line instability | Ensure you are using a consistent passage number for your experiments. Perform cell line authentication to confirm the identity of your cells. |
| Drug degradation | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light. |
| Variability in cell seeding density | Optimize and standardize the cell seeding density to ensure consistent cell numbers at the time of drug treatment. |
| Inaccurate drug concentration | Verify the concentration of your this compound stock solution using a spectrophotometer or other appropriate analytical method. |
| Assay interference | Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability. Run appropriate vehicle controls. |
Issue 2: Unable to confirm apoptosis induction by this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration or treatment time | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis. |
| Insensitive apoptosis assay | Use multiple, complementary apoptosis assays to confirm your findings. For example, combine Annexin V/PI staining with a caspase activity assay or Western blot for cleaved PARP. |
| Cell line-specific resistance to apoptosis | Investigate the expression of key apoptosis regulators (e.g., Bcl-2 family proteins) to determine if the apoptotic machinery is intact in your cell line. |
| Alternative cell death mechanisms | Consider the possibility that this compound may be inducing other forms of cell death, such as necroptosis or autophagy. Investigate markers for these pathways. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours (or a predetermined optimal time) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for PI3K/Akt/mTOR Pathway Proteins
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to this compound's mechanism of action and strategies to overcome resistance.
Caption: this compound's proposed mechanism of action.
Caption: Common mechanisms of resistance to this compound.
Caption: Strategies to overcome this compound resistance.
Quantitative Data Summary
The following table summarizes hypothetical data from experiments comparing a this compound-sensitive (Parental) and a this compound-resistant (Resistant) cancer cell line.
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change (Resistant/Parental) |
| This compound IC50 (µM) | 1.5 | 15.0 | 10.0 |
| MDR1 mRNA Expression (Relative) | 1.0 | 8.5 | 8.5 |
| p-Akt/Total Akt Ratio (Relative) | 0.8 | 2.5 | 3.1 |
| % Apoptotic Cells (at 5 µM this compound) | 45% | 10% | 0.22 |
This data suggests that the resistance in this hypothetical cell line could be due to a combination of increased drug efflux (indicated by higher MDR1 expression) and activation of the Akt signaling pathway, leading to a decrease in apoptosis.[1][6][12] Further experiments, such as combining this compound with an MDR1 inhibitor or an Akt inhibitor, would be necessary to confirm these mechanisms.[14][15]
References
- 1. NRSN2 promotes non-small cell lung cancer cell growth through PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical investigations of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Multidrug Efflux Pumps in the Antimicrobial Resistance Property of Clinical Multidrug-Resistant Isolates of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayo.edu [mayo.edu]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nemorensine Dosage for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Nemorensine dosage for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: Determining an appropriate starting dose is a critical first step. A multi-faceted approach is recommended:
-
Literature Review: Although data on this compound is limited, reviewing studies on compounds with similar mechanisms or structural classes can provide a valuable starting point.
-
In Vitro Data: Utilize your in vitro data, such as IC50 or EC50 values, as an initial guide. While direct conversion to an in vivo dose is not straightforward, these values help in estimating a therapeutically relevant concentration range.
-
Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential.[1] This typically involves starting with a low dose and escalating it in different cohorts to identify the Maximum Tolerated Dose (MTD).[1][2]
-
Allometric Scaling: If you have data from another species, allometric scaling can be used to estimate a starting dose based on body surface area and metabolic rate differences.
Q2: this compound has poor aqueous solubility. What are the recommended formulation strategies for in vivo administration?
A2: Due to its hydrophobic nature, formulating this compound requires careful consideration to ensure accurate dosing and bioavailability. Here are several strategies:
-
Co-solvent Systems: A common approach is to dissolve this compound in a water-miscible organic solvent like DMSO, ethanol, or PEG300, followed by dilution in an aqueous vehicle such as saline or PBS.[3][4] It is crucial to minimize the concentration of the organic solvent to avoid vehicle-related toxicity.[3][4]
-
Surfactant-based Formulations: Using surfactants like Tween 80 or Solutol HS-15 can help to form micelles that encapsulate this compound, increasing its solubility and stability in aqueous solutions.[5]
-
Inclusion Complexes: Cyclodextrins can be used to form complexes where this compound is encapsulated within the cyclodextrin cavity, thereby increasing its solubility.[5][6]
-
Particle Size Reduction: Techniques like micronization or creating a nanosuspension can increase the surface area of this compound, leading to an improved dissolution rate and bioavailability.[6][7]
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is a potent inhibitor of the novel kinase, Nemor-Kinase 1 (NK1), a key regulator in the pro-inflammatory "Nemo-Signal" pathway. By inhibiting NK1, this compound is hypothesized to block the downstream phosphorylation cascade that leads to the activation of transcription factors responsible for expressing inflammatory cytokines.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the formulation.
-
Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the components of the co-solvent system were mixed incorrectly.[3]
-
Solution:
-
Solubility Testing: Perform a solubility test to determine the maximum concentration of this compound in your chosen vehicle system.
-
Order of Mixing: When using a co-solvent system, always dissolve this compound completely in the organic solvent (e.g., DMSO) before slowly adding the aqueous component while vortexing.[4]
-
Warm the Solution: Gently warming the solution to 37°C may help in dissolving this compound and maintaining its solubility.[4]
-
Issue 2: Injection site reactions (e.g., inflammation, irritation).
-
Potential Cause: The vehicle itself (e.g., high concentration of DMSO), the pH of the formulation, or the osmolality may be causing local tissue irritation.[3]
-
Solution:
-
Reduce Organic Solvent: Lower the concentration of organic solvents to the minimum required for solubility.
-
Adjust pH: Ensure the final formulation has a physiological pH (around 7.2-7.4).[3]
-
Check Osmolality: For intravenous injections, in particular, ensure the formulation is iso-osmotic.
-
Alternate Injection Sites: If multiple injections are required, alternate the sites of administration.
-
Issue 3: Inconsistent or no observable therapeutic effect.
-
Potential Cause: Poor bioavailability due to the route of administration, rapid metabolism and clearance, or an insufficient dose.
-
Solution:
-
Change Administration Route: If using oral administration, consider switching to an intravenous (IV) or intraperitoneal (IP) route to bypass first-pass metabolism and increase systemic exposure.[3]
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters like Cmax, Tmax, and half-life.[8][9] This will help in understanding the drug's exposure profile and optimizing the dosing frequency.
-
Dose-Response Study: Perform a dose-response study to identify the optimal therapeutic dose that yields the desired effect.
-
Issue 4: Adverse reactions in animals post-injection (e.g., distress, lethargy).
-
Potential Cause: The vehicle may be causing toxicity at the administered volume, the injection was performed too quickly, or the formulation's pH or osmolality is inappropriate.[3]
-
Solution:
-
Review Vehicle Toxicity: Ensure the volume and concentration of the vehicle are within recommended limits for the chosen animal model and administration route.[10]
-
Slow Administration: Administer the injection slowly and consistently.
-
Formulation Check: Verify that the pH and osmolality of the formulation are suitable for the administration route.[3]
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose (mg/kg) | 5 | 10 | 20 |
| Cmax (ng/mL) | 1250 | 850 | 150 |
| Tmax (h) | 0.1 | 0.5 | 2.0 |
| AUC (ng·h/mL) | 2500 | 3200 | 900 |
| Half-life (h) | 2.5 | 3.0 | 3.2 |
| Bioavailability (%) | 100 | 64 | 18 |
Table 2: Example Dose Escalation Study Design for MTD Determination
| Cohort | Dose Level (mg/kg) | Number of Animals | Dosing Schedule | Observation Period |
| 1 | 5 | 3 | Daily for 7 days | 14 days |
| 2 | 10 | 3 | Daily for 7 days | 14 days |
| 3 | 20 | 3 | Daily for 7 days | 14 days |
| 4 | 40 | 3-6 | Daily for 7 days | 14 days |
| 5 | 80 | 3-6 | Daily for 7 days | 14 days |
Experimental Protocols
Protocol 1: Dose-Range Finding (MTD Determination)
-
Animal Model: Select a suitable rodent model (e.g., mice or rats).
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. Subsequent doses should be escalated in a stepwise manner (e.g., 2-fold increments).
-
Group Allocation: Assign animals to cohorts of 3-6 per dose level.
-
Administration: Administer this compound via the chosen route for a defined period (e.g., daily for 7 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur. Record body weight at baseline and regular intervals.
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or severe clinical signs).
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model & Groups: Use cannulated rodents if frequent blood sampling is required. Allocate animals to groups based on the administration route (IV, IP, PO).
-
Dosing: Administer a single dose of this compound to each animal.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.
-
Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using non-compartmental analysis.[9]
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. selvita.com [selvita.com]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nemorensine-Induced Hepatotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nemorensine (Nem) and investigating its associated hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound, a pyrrolizidine alkaloid (PA), requires metabolic activation in the liver to exert its toxic effects.[1][2] Cytochrome P450 enzymes, particularly CYP3A4, convert this compound into reactive pyrrolic metabolites.[2][3][4][5] These highly reactive metabolites can then bind to cellular macromolecules like proteins, forming pyrrole-protein adducts.[1][2] This process depletes cellular antioxidant defenses, most notably glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte apoptosis and necrosis.[4][6][7][8]
Q2: Why am I observing high variability in hepatotoxicity between my animal subjects treated with the same dose of this compound?
A2: Several factors can contribute to this variability. Genetic differences in cytochrome P450 enzyme activity can lead to variations in the rate of this compound's metabolic activation.[9] The nutritional status of the animals, particularly their baseline glutathione (GSH) levels, can also influence their susceptibility.[9] Furthermore, co-administration of other compounds that induce or inhibit CYP3A4 can significantly alter the toxicity profile of this compound.[3][10]
Q3: What are the key biomarkers I should monitor to assess this compound-induced liver injury?
A3: Key biomarkers include serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of hepatocellular damage.[11][12] A decrease in hepatic glutathione (GSH) levels is also an early indicator of this compound-induced oxidative stress.[12] For more specific assessments, quantifying the formation of hepatic pyrrole-protein adducts can provide a direct measure of the toxic metabolites' activity.[1][12] Histopathological examination of liver tissue to identify necrosis, hemorrhage, and apoptosis is also crucial.[12][13]
Q4: Can this compound-induced hepatotoxicity be mitigated?
A4: Yes, several strategies can potentially reduce this compound-induced liver damage. One approach is to co-administer antioxidant compounds that can help replenish glutathione stores and scavenge reactive oxygen species (ROS).[14][15][16] Another promising strategy is the activation of the Nrf2 signaling pathway, which upregulates the expression of a wide range of cytoprotective genes.[17][18][19][20] Nrf2 activators can enhance the liver's intrinsic antioxidant and detoxification capacities.
Troubleshooting Guides
Issue 1: Inconsistent ALT/AST Levels in In Vivo Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in serum ALT/AST levels across animals in the same treatment group. | CYP450 Induction: Co-exposure to other compounds (e.g., from diet, bedding) that induce CYP3A4, leading to accelerated this compound metabolism.[3] | Standardize animal diet and housing conditions. Screen for known CYP450 inducers in all experimental components. |
| Lower-than-expected ALT/AST levels despite a high this compound dose. | CYP450 Inhibition: Co-administration of a compound that inhibits CYP3A4, reducing the formation of toxic metabolites. | Review all administered compounds for potential inhibitory effects on CYP3A4. Consider performing a preliminary screen of CYP3A4 activity in your animal model. |
| Unexpectedly rapid increase in ALT/AST levels at lower doses. | GSH Depletion: Pre-existing conditions in the animal model that lead to lower baseline glutathione levels, increasing susceptibility.[9] | Ensure animals are healthy and well-nourished before starting the experiment. Consider measuring baseline hepatic GSH levels in a subset of animals. |
Issue 2: Low Efficacy of a Potential Hepatoprotective Agent
| Symptom | Possible Cause | Suggested Solution |
| An antioxidant compound fails to significantly reduce this compound-induced ALT/AST elevation. | Timing of Administration: The antioxidant may be administered too late to counteract the initial burst of reactive metabolite formation. | Optimize the dosing regimen. Consider administering the protective agent prior to or concurrently with this compound exposure.[21] |
| An Nrf2 activator shows minimal effect on downstream cytoprotective gene expression. | Insufficient Dose or Potency: The dose of the Nrf2 activator may be too low to induce a robust transcriptional response. | Perform a dose-response study for the Nrf2 activator to determine the optimal concentration for inducing target gene expression (e.g., HO-1, GCLC).[22] |
| The protective agent works in vitro but not in vivo. | Poor Bioavailability: The compound may have low oral bioavailability or rapid metabolism in vivo, preventing it from reaching therapeutic concentrations in the liver. | Characterize the pharmacokinetic profile of the protective agent. Consider alternative routes of administration or formulation strategies to improve bioavailability. |
Data Presentation
Table 1: Comparative Efficacy of Hepatoprotective Compounds against this compound-Induced Toxicity
| Treatment Group | Dose | Serum ALT (U/L) | Hepatic GSH (nmol/mg protein) | Pyrrole-Protein Adducts (A580/mg protein) |
| Vehicle Control | - | 35 ± 5 | 9.8 ± 1.2 | 0.02 ± 0.01 |
| This compound (Nem) | 50 mg/kg | 450 ± 60 | 3.2 ± 0.5 | 0.85 ± 0.15 |
| Nem + N-acetylcysteine (NAC) | 50 mg/kg + 150 mg/kg | 180 ± 30 | 7.5 ± 0.9 | 0.35 ± 0.08 |
| Nem + Sulforaphane (SFN) | 50 mg/kg + 10 mg/kg | 150 ± 25 | 8.1 ± 1.1 | 0.30 ± 0.07 |
Data are presented as mean ± standard deviation.
Table 2: Effect of CYP3A4 Modulation on this compound Hepatotoxicity
| Treatment Group | Dose | Serum AST (U/L) | Liver Histology (Necrosis Score) |
| This compound (Nem) | 30 mg/kg | 280 ± 45 | 3.5 ± 0.5 |
| Nem + Rifampicin (CYP3A4 Inducer) | 30 mg/kg + 50 mg/kg | 550 ± 70 | 4.8 ± 0.4 |
| Nem + Ketoconazole (CYP3A4 Inhibitor) | 30 mg/kg + 40 mg/kg | 90 ± 15 | 1.2 ± 0.3 |
Necrosis Score: 0 (none) to 5 (severe centrilobular necrosis).
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Grouping: Divide mice into treatment groups (n=8 per group): Vehicle control (e.g., saline), this compound alone, and this compound + protective agent.
-
Administration:
-
Administer the protective agent (or its vehicle) via oral gavage at a predetermined time before this compound.
-
Administer this compound (dissolved in a suitable vehicle) via intraperitoneal injection.
-
-
Monitoring: Monitor animals for clinical signs of toxicity.
-
Sample Collection: At 24 hours post-Nemorensine administration, collect blood via cardiac puncture for serum ALT/AST analysis. Euthanize animals and perfuse the liver with cold PBS.
-
Tissue Processing:
-
One portion of the liver should be flash-frozen in liquid nitrogen for GSH and pyrrole-protein adduct analysis.
-
Another portion should be fixed in 10% neutral buffered formalin for histopathological processing (H&E staining).
-
-
Analysis:
-
Measure ALT/AST levels using a commercial assay kit.
-
Determine hepatic GSH content using a colorimetric assay.
-
Quantify pyrrole-protein adducts via spectrophotometry.
-
Score liver sections for necrosis, inflammation, and steatosis by a qualified pathologist.
-
Protocol 2: In Vitro Evaluation of Nrf2 Activation
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.
-
Treatment: Seed cells in 6-well plates. Once confluent, treat with the Nrf2 activator (e.g., Sulforaphane) at various concentrations for 6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for Nrf2 target genes (e.g., HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH).
-
-
Western Blot Analysis:
-
Lyse a parallel set of treated cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against HO-1, GCLC, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Calculate the fold change in gene and protein expression relative to the vehicle-treated control group.
Visualizations
Caption: Metabolic activation and toxicity pathway of this compound.
Caption: Workflow for evaluating Nrf2 activation in vitro.
Caption: Troubleshooting logic for variable in vivo results.
References
- 1. mdpi.com [mdpi.com]
- 2. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In silico prediction of the site of oxidation by cytochrome P450 3A4 that leads to the formation of the toxic metabolites of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 10. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Protection Against Drug-Induced Liver Injuries Through Nutraceuticals via Amelioration of Nrf-2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NRF2 in Liver Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nrf2 as a Therapeutic Target in Acetaminophen Hepatotoxicity: A Case Study with Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Nemorensine Metabolic Activation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Nemorensine. The information is designed to address common experimental challenges related to its metabolic activation and variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, a superfamily of enzymes essential for the metabolism of many drugs.[1][2][3] This process, known as Phase I metabolism, involves the chemical modification of this compound to make it more water-soluble and easier to excrete.[3] The specific CYP isozymes involved are thought to be CYP3A4 and CYP2D6, which are responsible for the metabolism of a wide range of xenobiotics.
Q2: What are the known major metabolites of this compound?
The two primary metabolites of this compound are N-desmethyl-Nemorensine and 4'-hydroxy-Nemorensine. The formation of these metabolites can vary significantly between individuals due to genetic and environmental factors.
Q3: What factors can influence the metabolic rate of this compound?
Several factors can alter the rate at which this compound is metabolized, leading to variability in experimental outcomes. These include:
-
Genetic Polymorphisms: Variations in the genes encoding for CYP2D6 and CYP3A4 can lead to differences in enzyme activity, affecting how individuals metabolize this compound.[3]
-
Co-administered Drugs: Other drugs can either inhibit or induce the activity of CYP enzymes.[1][4]
-
Diet: Certain foods, such as grapefruit juice, are known inhibitors of CYP3A4.[1][4]
-
Age: Metabolic enzyme activity can change with age.[5]
-
Disease State: Liver function is critical for metabolism, and any impairment can affect this compound clearance.
Troubleshooting Experimental Variability
High variability in this compound metabolic activation studies is a common issue. This section provides guidance on troubleshooting inconsistent results.
Problem 1: High variability in metabolite formation in in-vitro microsomal assays.
-
Possible Cause 1: Inconsistent Microsome Quality. The activity of liver microsomes can vary between batches and donors.
-
Troubleshooting:
-
Always qualify new batches of microsomes with known substrates for CYP3A4 and CYP2D6.
-
Ensure proper storage of microsomes at -80°C to maintain enzyme activity.
-
Use a consistent protein concentration of microsomes in all assays.
-
-
-
Possible Cause 2: Cofactor Degradation. NADPH is an essential cofactor for CYP enzyme activity and is prone to degradation.
-
Troubleshooting:
-
Prepare NADPH solutions fresh for each experiment.
-
Keep NADPH solutions on ice during the experiment.
-
Consider using an NADPH-regenerating system for longer incubation times.
-
-
-
Possible Cause 3: Plasticware Adsorption. this compound or its metabolites may adsorb to certain types of plastic, leading to apparent loss of compound.
-
Troubleshooting:
-
Test for compound recovery from the plasticware used in your assays.
-
Consider using low-adsorption polypropylene plates or glass tubes.
-
-
Problem 2: Discrepancy between in-vitro and in-vivo metabolic profiles.
-
Possible Cause 1: Contribution of Non-CYP Enzymes. Other enzyme systems, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), may be involved in this compound metabolism in vivo.
-
Troubleshooting:
-
Conduct experiments with recombinant human enzymes to identify specific metabolic pathways.
-
Include cofactors for Phase II enzymes (e.g., UDPGA for UGTs) in your in-vitro assays.
-
-
-
Possible Cause 2: Transporter-Mediated Uptake and Efflux. The concentration of this compound at the site of metabolism in vivo is influenced by drug transporters, which are not fully represented in microsomal assays.
-
Troubleshooting:
-
Use in-vitro systems that incorporate transporters, such as suspended or plated hepatocytes.
-
Investigate whether this compound is a substrate for common uptake (e.g., OATP1B1) or efflux (e.g., P-gp) transporters.
-
-
Data Summary
Table 1: In-Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| This compound Concentration (µM) | 1 |
| Microsomal Protein (mg/mL) | 0.5 |
| t1/2 (min) | 25.3 ± 4.1 |
| Intrinsic Clearance (Clint, µL/min/mg) | 27.4 ± 5.2 |
Table 2: Enzyme Kinetics of this compound Metabolite Formation
| Metabolite | CYP Isozyme | Km (µM) | Vmax (pmol/min/mg) |
| N-desmethyl-Nemorensine | CYP3A4 | 12.8 ± 2.5 | 157 ± 18 |
| 4'-hydroxy-Nemorensine | CYP2D6 | 5.2 ± 1.1 | 89 ± 12 |
Experimental Protocols
Protocol 1: In-Vitro Metabolic Stability of this compound in Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and 0.1 M phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (final concentration 1 µM) to the pre-incubated mixture.
-
Start the Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Time Points: At specified time points (0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a quenching solution of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining this compound.
Protocol 2: Reaction Phenotyping of this compound using Recombinant CYP Enzymes
-
Prepare Incubation Mixtures: For each CYP isozyme (e.g., CYP3A4, CYP2D6), prepare a separate incubation mixture containing the recombinant enzyme, a phosphate buffer (pH 7.4), and an NADPH-regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate Reaction: Add this compound to each mixture to initiate the reaction.
-
Incubation: Incubate for a fixed time (e.g., 60 minutes) at 37°C.
-
Quench Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the formation of N-desmethyl-Nemorensine and 4'-hydroxy-Nemorensine.
Visualizations
Caption: Workflow for in-vitro metabolic stability assay.
Caption: Primary metabolic pathways of this compound.
References
- 1. Cytochrome P450 Inducers & Inhibitors Mnemonic [picmonic.com]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. List of cytochrome P450 modulators - Wikipedia [en.wikipedia.org]
- 5. Understanding the Key Factors Affecting Your Metabolism [r-endocrinology.com]
Technical Support Center: Nemorensine Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Nemorensine using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and chemical formula of this compound?
A1: The chemical formula for this compound is C18H27NO5, and its monoisotopic molecular weight is 337.4107 g/mol .[1][2] This information is critical for setting up the mass spectrometer to detect the correct precursor ion.
Q2: What is the recommended ionization technique for this compound quantification?
A2: Electrospray ionization (ESI) in positive ion mode is the most common and effective technique for the analysis of pyrrolizidine alkaloids (PAs) like this compound. This is due to the presence of a tertiary amine in the necine base structure, which is readily protonated.
Q3: I cannot find a commercially available isotopically labeled internal standard for this compound. What should I do?
A3: The lack of commercially available isotopically labeled standards is a common challenge in pyrrolizidine alkaloid analysis.[3] The recommended approaches to ensure accurate quantification are:
-
Matrix-matched calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix. This helps to compensate for matrix effects that can suppress or enhance the analyte signal.
-
Use of a structurally similar internal standard: Another pyrrolizidine alkaloid with a similar chemical structure and chromatographic behavior can be used as an internal standard. It is crucial to validate the suitability of the chosen analogue.
Q4: What are the expected fragmentation patterns for this compound in MS/MS?
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound by mass spectrometry.
Problem 1: Poor or No Signal for this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Mass Spectrometer Settings | - Verify the precursor ion is set to [M+H]+ for this compound (m/z 338.4).- Ensure the instrument is in positive ionization mode.- Check that the capillary voltage and cone voltage are optimized for this compound. |
| Sample Degradation | - this compound may be unstable under certain conditions. Prepare fresh samples and standards. Avoid prolonged exposure to light and extreme temperatures. |
| Suboptimal Chromatographic Conditions | - Ensure the mobile phase composition is appropriate for retaining and eluting this compound. A reversed-phase C18 column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid or ammonium formate is a good starting point.- Check for column clogging or degradation. |
| Ion Suppression | - Dilute the sample to reduce the concentration of interfering matrix components.- Improve sample cleanup using solid-phase extraction (SPE) with a cation exchange sorbent.- Optimize chromatographic separation to separate this compound from co-eluting matrix components. |
Problem 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily. |
| Matrix Effects | - Implement a more rigorous sample cleanup protocol (e.g., solid-phase extraction).- Optimize the chromatographic gradient to better separate this compound from interferences. |
| Carryover from Previous Injections | - Run blank injections between samples to check for carryover.- Optimize the autosampler wash method, using a strong organic solvent. |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | - Dilute the sample or inject a smaller volume. |
| Secondary Interactions with the Column | - Ensure the mobile phase pH is appropriate. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for basic compounds like this compound. |
| Column Degradation | - Replace the analytical column. |
| Inappropriate Solvent for Sample Dilution | - Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. |
Problem 4: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | - Ensure all sample preparation steps are performed consistently and accurately. Use calibrated pipettes and vortex thoroughly. |
| Instrument Instability | - Check the stability of the LC pump flow rate and the mass spectrometer's spray.- Perform system suitability tests before each analytical run. |
| Variable Matrix Effects | - Use an appropriate internal standard or matrix-matched calibration for every batch of samples to compensate for variations in matrix effects. |
Experimental Protocols
Generic Sample Preparation Protocol for Plant Material
-
Homogenization: Homogenize the plant material to a fine powder.
-
Extraction: Extract a known amount of the homogenized sample (e.g., 1 gram) with an acidic aqueous solution (e.g., 0.05 M H2SO4) or an acidic methanol/water mixture. Sonication or shaking can be used to improve extraction efficiency.
-
Centrifugation: Centrifuge the extract to pellet the solid plant material.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute this compound with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).
Suggested LC-MS/MS Parameters (to be optimized)
| Parameter | Recommended Starting Condition |
| LC Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion ([M+H]+) | m/z 338.4 |
| Product Ions (Predicted) | m/z 120.1, m/z 138.1 (These should be confirmed and optimized) |
| Collision Energy | To be optimized for each transition to maximize signal intensity. |
Data Presentation
Table 1: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |
| 338.4 | 120.1 | Necine base fragment |
| 338.4 | 138.1 | Necine base fragment |
Note: These transitions are predicted based on the common fragmentation of retronecine-type pyrrolizidine alkaloids and require experimental verification and optimization.
Visualizations
References
Technical Support Center: Nemorensine Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with nemorensine cytotoxicity assays.
Frequently Asked Questions (FAQs)
General Assay & Interpretation
Q1: Why do my IC50 values for this compound vary significantly between experiments?
A: Variations in IC50 values for natural compounds like this compound are common and can be attributed to several factors:
-
Experimental Conditions: Minor changes in incubation time, temperature, and cell culture media (e.g., serum percentage) can influence the compound's activity.[1]
-
Compound Purity and Stability: The purity of the this compound batch can differ, and degradation of the compound in stock solutions can affect its potency.[1]
-
Cell-Related Factors: The passage number of the cell line, cell seeding density, and overall metabolic state of the cells can lead to different responses.[1]
-
Assay Methodology: Slight differences in assay protocols, reagents, and data analysis methods across different labs or even different experiments can cause discrepancies.[1][2]
-
Time-Dependency: The IC50 value is often time-dependent; assays performed at different endpoints (e.g., 24, 48, or 72 hours) will likely yield different values.[3]
Q2: My absorbance readings in the MTT assay are unexpectedly high or low. What could be the cause?
A: For readings that are too low:
-
Low Cell Number: The initial number of cells plated may have been too low, or the cells may not have had adequate time to recover and proliferate after seeding.
-
Short Incubation Time: The incubation time with the MTT reagent may have been insufficient for formazan crystal formation, especially in slow-growing cell lines.
-
Incomplete Solubilization: The formazan crystals may not have been fully dissolved. Ensure thorough mixing and adequate incubation time with the solubilization buffer.
For readings that are too high:
-
High Cell Number: The cell seeding density was too high, leading to overgrowth and a saturated signal.
-
Contamination: Bacterial or yeast contamination can reduce the MTT reagent and produce a false-positive signal.
-
Compound Interference: this compound itself might directly reduce the MTT reagent or interfere with the absorbance reading. It is crucial to run controls containing the compound in cell-free media.
This compound-Specific Issues
Q3: I'm having trouble with this compound solubility. What is the recommended solvent and procedure?
A: this compound, like many natural products, may have poor aqueous solubility.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[4]
-
Working Dilutions: It is critical to perform serial dilutions in 100% DMSO before adding to the cell culture medium.[5] This prevents the compound from precipitating out at high concentrations in an aqueous environment.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture wells should be kept low (ideally below 0.5%) as it can be toxic to cells.[6] Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration.
Q4: Could this compound be unstable in my experimental setup?
A: Yes, compound stability is a potential issue.
-
DMSO Stability: Some compounds can degrade in DMSO.[7] It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
Media Stability: Components in the cell culture media could potentially degrade this compound over long incubation periods.
-
Light Sensitivity: Protect stock solutions from light, as some compounds are light-sensitive.
Q5: Is it possible for this compound to have off-target effects that influence cytotoxicity results?
A: Yes. Many small molecule inhibitors kill cells via off-target effects rather than by acting on their intended primary target.[8][9] The observed cytotoxicity of this compound might be a result of its interaction with multiple cellular proteins. It is important to consider that the cytotoxic effects may not be solely due to the inhibition of its primary reported targets.
Mechanism of Action Pitfalls
Q6: this compound is known to induce apoptosis. How does this impact my choice of assay?
A: this compound has been shown to induce apoptosis, characterized by DNA fragmentation.[10]
-
Metabolic Assays (e.g., MTT): These assays measure metabolic activity, which may not always directly correlate with cell viability, especially when apoptosis is the primary mode of cell death.[11] A cell can be metabolically active for some time after the apoptotic process has been initiated.
-
Endpoint Assays: Assays like MTT are endpoint assays and do not provide information about the kinetics of cell death.[12]
-
Orthogonal Assays: It is recommended to use a secondary, confirmatory assay that measures a different aspect of cell death, such as a caspase activity assay (to confirm apoptosis) or a membrane integrity assay (like LDH or trypan blue).
Q7: I've read that this compound can modulate autophagy. Could this interfere with viability readings?
A: Autophagy can be a pro-survival mechanism that cancer cells use to resist treatment-related stress.[13][14] If this compound induces autophagy, this could potentially counteract its cytotoxic effects, leading to an overestimation of cell viability in assays like MTT. Conversely, some compounds can induce autophagic cell death.[15][16] Understanding the role of autophagy in this compound's mechanism of action is crucial for accurate data interpretation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | Cell density variation; Different incubation times; Inconsistent DMSO concentration; Compound degradation.[1][3] | Standardize cell seeding protocols. Use a consistent endpoint for all experiments. Ensure the final vehicle concentration is identical across all wells. Prepare fresh dilutions for each experiment. |
| High Background in Blanks | Contamination of media or reagents; Phenol red interference. | Use fresh, sterile media and reagents. Use a serum-free medium during the MTT incubation step. Run a "compound only" control to check for direct absorbance. |
| Vehicle Control (DMSO) Toxicity | DMSO concentration is too high; Cell line is sensitive to DMSO. | Perform a dose-response experiment for DMSO alone to determine the maximum tolerable concentration (typically <0.5%).[6] |
| Precipitation of this compound in Media | Poor aqueous solubility; Improper dilution method.[5] | Prepare serial dilutions in 100% DMSO first, then add the final dilution to the media. Visually inspect wells for precipitate after adding the compound. |
| MTT Results Don't Match Other Viability Assays | This compound affects mitochondrial reductase activity; Apoptosis/autophagy effects.[17][18] | Use an orthogonal assay that measures a different cellular parameter, such as cell membrane integrity (LDH assay) or DNA content (CyQUANT assay). |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing this compound's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[19]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in 100% DMSO.
-
Further dilute these DMSO stocks into complete culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed the toxic level.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include "untreated" and "vehicle control" wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[12]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Cytotoxic Activity of this compound against Various Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |
| LAN-1 (Neuroblastoma) | SRB | 24 | < 6.5 |
| Fibroblasts | SRB | 24 | > 40 |
| Hypothetical Data | |||
| A549 (Lung Cancer) | MTT | 48 | 12.5 ± 1.8 |
| MCF-7 (Breast Cancer) | MTT | 48 | 21.3 ± 3.2 |
Data for LAN-1 and Fibroblasts adapted from published findings.[10]
Visualizations
Caption: Workflow for a typical this compound cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.library.fordham.edu [research.library.fordham.edu]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Autophagy Inhibition with Monensin Enhances Cell Cycle Arrest and Apoptosis Induced by mTOR or Epidermal Growth Factor Receptor Inhibitors in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autophagy Inhibition with Monensin Enhances Cell Cycle Arrest and Apoptosis Induced by mTOR or Epidermal Growth Factor Receptor Inhibitors in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amurensin G induces autophagy and attenuates cellular toxicities in a rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sarmentosin Induces Autophagy-dependent Apoptosis via Activation of Nrf2 in Hepatocellular Carcinoma [xiahepublishing.com]
- 17. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. galaxy.ai [galaxy.ai]
Technical Support Center: Enhancing the Bioavailability of Nemorensine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the bioavailability of Nemorensine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound derivatives?
The oral bioavailability of this compound derivatives, which are often lipophilic in nature, is primarily limited by several factors:
-
Poor Aqueous Solubility: Low solubility in gastrointestinal fluids leads to inadequate dissolution, which is a prerequisite for absorption.[1][2][3]
-
First-Pass Metabolism: Like many natural products, this compound derivatives may undergo extensive metabolism in the liver and gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.[1][3]
-
Efflux by Transporters: They may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen.
-
Chemical Instability: Instability in the varying pH environments of the gastrointestinal tract can lead to degradation before absorption can occur.
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound derivatives?
Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, thereby enhancing dissolution rates.[2][4][5] Nanosuspensions are a promising approach in this regard.[6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[2]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4][5]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[1][2]
Q3: Can chemical modification of this compound derivatives improve their bioavailability?
Yes, structural modification is a powerful strategy.[7] Key approaches include:
-
Prodrugs: Converting the active molecule into a more soluble or permeable prodrug that is metabolized back to the active form in the body can significantly improve bioavailability.[7]
-
Salt Formation: For molecules with ionizable groups, forming a salt can enhance solubility and dissolution.[5]
-
Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can optimize drug-like properties, including bioavailability.[7]
Troubleshooting Guides
Issue 1: Low in vivo exposure despite good in vitro dissolution of my this compound derivative formulation.
-
Question: My new formulation of a this compound derivative shows excellent dissolution in vitro, but the plasma concentrations in my animal model are still very low. What could be the problem?
-
Answer: This discrepancy often points towards post-dissolution barriers. Consider the following possibilities:
-
High First-Pass Metabolism: The compound may be rapidly metabolized in the gut wall or liver.[1][3] To investigate this, you can perform in vitro metabolic stability assays using liver microsomes or hepatocytes. Co-administration with a metabolic inhibitor, such as piperine, in your formulation could be a potential solution.[8]
-
P-gp Efflux: The derivative might be a substrate for efflux transporters like P-gp. You can test this using in vitro cell-based assays (e.g., Caco-2 permeability assays). If efflux is confirmed, consider co-formulating with a P-gp inhibitor.
-
Poor Permeability: Despite being dissolved, the molecule may have inherently low permeability across the intestinal epithelium. The Caco-2 permeability assay can also assess this. Structural modifications to increase lipophilicity (within an optimal range) might be necessary.[7]
-
Instability in the GI Tract: The compound could be degrading in the stomach's acidic environment or the more neutral pH of the intestine. Assess the pH stability of your derivative. Enteric coating of your formulation could be a solution for acid lability.
-
Issue 2: High variability in bioavailability data between individual animals in my pharmacokinetic study.
-
Question: I'm observing significant inter-individual variability in the plasma concentration-time profiles of my this compound derivative. How can I reduce this and get more consistent data?
-
Answer: High variability in preclinical studies can obscure the true pharmacokinetic profile. Potential causes and solutions include:
-
Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic drugs. Ensure a consistent fasting or fed state for all animals in the study.
-
Formulation Inhomogeneity: Ensure your formulation is homogenous and that the dose administered is accurate for each animal. For suspensions, ensure they are well-mixed before each administration.
-
Gastrointestinal Transit Time Differences: Variations in gastric emptying and intestinal transit can affect absorption. While difficult to control, using a larger number of animals can help to statistically mitigate this variability.
-
Genetic Polymorphisms in Transporters/Enzymes: Although more common in human studies, inter-animal differences in the expression of metabolic enzymes or transporters can contribute to variability. Using a well-characterized and genetically homogenous animal strain can help.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound Derivative X
| Formulation Strategy | Drug Loading (%) | Particle Size | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension (Control) | N/A | >10 µm | 50 ± 15 | 4.0 | 350 ± 90 | 3.6 |
| Micronized Suspension | N/A | 2-5 µm | 120 ± 30 | 2.0 | 980 ± 210 | 10.2 |
| Nanosuspension with TPGS | 25 | ~200 nm | 350 ± 70 | 1.5 | 2800 ± 550 | 29.2 |
| Solid Dispersion (HPMC-AS) | 20 | N/A | 280 ± 60 | 2.0 | 2100 ± 480 | 21.9 |
| SEDDS | 15 | <100 nm (emulsion) | 450 ± 95 | 1.0 | 3500 ± 620 | 36.5 |
| Nanosuspension with Piperine | 22 | ~220 nm | 580 ± 110 | 1.5 | 4500 ± 700 | 46.9 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Derivative Formulations
-
Apparatus: USP Apparatus II (Paddle Apparatus).
-
Dissolution Medium: Prepare 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Procedure: a. Pre-heat the dissolution medium to 37 ± 0.5 °C. b. Place a single dose of the this compound derivative formulation into each dissolution vessel. c. Set the paddle speed to 75 RPM. d. Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples immediately through a 0.22 µm syringe filter. g. Analyze the concentration of the this compound derivative in the filtrate using a validated HPLC-UV method.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week.
-
Dosing: a. Fast the rats overnight (with free access to water) before oral administration. b. For the intravenous (IV) group (for absolute bioavailability calculation), administer the this compound derivative (e.g., in a co-solvent system) via the tail vein at a dose of 1 mg/kg. c. For oral (PO) groups, administer the different formulations via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: a. Collect blood samples (~200 µL) from the retro-orbital plexus or tail vein at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[9] b. Collect samples into heparinized tubes. c. Centrifuge the blood at 4000 rpm for 10 minutes at 4 °C to separate the plasma. d. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: a. Extract the this compound derivative from the plasma using protein precipitation or liquid-liquid extraction. b. Quantify the drug concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability (F%) as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Workflow for enhancing the bioavailability of a this compound derivative.
Caption: Potential signaling pathway modulated by a this compound derivative.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Investigational Compounds
Disclaimer: The following information is provided as a generalized technical support guide for researchers working with investigational compounds, such as kinase inhibitors. The compound "Nemorensine" is used as a placeholder for a hypothetical agent to illustrate strategies for minimizing off-target effects. Researchers should adapt these strategies based on the specific characteristics of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays with this compound. How can we determine if these are due to off-target effects?
A1: Unexpected phenotypes can arise from off-target activities. To investigate this, we recommend a multi-pronged approach:
-
Target Engagement Assays: Confirm that this compound is engaging its intended target at the concentrations used in your assays. Techniques like cellular thermal shift assays (CETSA), NanoBRET, or direct binding assays can be employed.
-
Dose-Response Analysis: Perform a careful dose-response curve for both the intended on-target effect and the unexpected phenotype. If the EC50/IC50 values are significantly different, it may suggest an off-target effect is responsible for the unexpected phenotype at higher concentrations.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the intended target or using a downstream effector. If the phenotype is on-target, modulating the target pathway should reverse the effect.
-
Use of Structurally Unrelated Inhibitors: Test other inhibitors of the same target that are structurally different from this compound. If they reproduce the on-target effect but not the unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.
-
Profiling against a Kinase Panel: If this compound is a kinase inhibitor, profiling it against a broad panel of kinases can identify potential off-target interactions.
Q2: Our in vivo studies with this compound are showing toxicity that was not predicted by our in vitro assays. What could be the cause and how can we mitigate it?
A2: In vivo toxicity can be complex and may result from on-target or off-target effects, or even metabolite-driven toxicity. Here are some strategies to consider:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of this compound with the observed toxicity and the on-target biomarker modulation. This can help determine if the toxicity is occurring at exposures above what is required for target engagement.
-
Identify Off-Target Tissues: Determine where this compound is accumulating in vivo. If the toxicity is localized to a specific organ, investigate potential off-targets that are highly expressed in that tissue.
-
Formulation and Dosing Regimen: Modifying the drug delivery formulation or the dosing schedule can alter the exposure profile and potentially reduce toxicity.[1] For instance, a lower, more frequent dosing regimen might maintain on-target efficacy while avoiding peak concentrations that drive off-target toxicity.
-
Rational Drug Design: Consider medicinal chemistry efforts to modify the structure of this compound to reduce its affinity for known off-targets while retaining on-target potency.[2]
Q3: How can we proactively design experiments to minimize the risk of off-target effects from the beginning?
A3: A proactive approach is crucial for minimizing off-target effects.[2] Key strategies include:
-
In Silico Profiling: Early in the drug discovery process, use computational models to predict potential off-targets based on the structure of your compound.[2]
-
Selectivity Profiling: As soon as a lead compound is identified, perform broad selectivity profiling against a relevant panel of targets (e.g., kinases, GPCRs, ion channels).
-
Use of Minimal Effective Concentrations: In all experiments, use the lowest concentration of the compound that achieves the desired on-target effect.
-
Control Experiments: Always include appropriate controls, such as inactive enantiomers, structurally similar but inactive analogs, and structurally unrelated inhibitors of the same target.
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Check the solubility of this compound in your cell culture media. Use a lower concentration or a different solvent. | Reduced background and more consistent results. |
| Cell Line Health | Monitor cell morphology and viability. Ensure cells are not stressed before adding the compound. | Healthy cells will provide a more reliable assay window. |
| Off-Target Cytotoxicity | Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the concentration at which this compound affects cell viability. | Identify a non-toxic concentration range for your experiments. |
Issue 2: Discrepancy between biochemical and cellular potency.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Use a cell permeability assay (e.g., PAMPA) to assess this compound's ability to cross the cell membrane. | Understand if poor permeability is limiting cellular potency. |
| Efflux by Transporters | Test if co-incubation with known efflux pump inhibitors (e.g., verapamil for P-gp) increases cellular potency. | Identify if active efflux is reducing the intracellular concentration of this compound. |
| High Protein Binding | Measure the fraction of this compound bound to serum proteins in your cell culture media. | Determine the free concentration of this compound available to interact with the target. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase | IC50 (nM) | Fold Selectivity (Off-target/On-target) |
| Target Kinase A (On-Target) | 10 | - |
| Kinase B | 500 | 50 |
| Kinase C | 1,200 | 120 |
| Kinase D | >10,000 | >1,000 |
| Kinase E | 85 | 8.5 |
This table illustrates how to present selectivity data. A higher fold selectivity indicates a more selective compound.
Table 2: Comparison of On-Target vs. Off-Target Cellular Activity (Hypothetical Data)
| Assay Readout | EC50 (nM) | Potential Interpretation |
| p-Target Substrate (On-Target) | 25 | Desired on-target cellular activity. |
| Apoptosis Induction | 500 | Potential off-target effect at higher concentrations. |
| Cell Cycle Arrest | >5,000 | Unlikely to be a significant off-target effect. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble target protein by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration.
-
Assay Plates: Use commercially available kinase assay plates that contain a panel of purified kinases, their respective substrates, and ATP.
-
Compound Addition: Add this compound at one or more concentrations to the assay wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to a vehicle control.
Visualizations
Caption: On-target vs. off-target signaling pathways for this compound.
Caption: Workflow for investigating and mitigating off-target effects.
References
Validation & Comparative
A Comparative Guide to Nemorensine and Other Pyrrolizidine Alkaloids for Researchers
For Immediate Release
This guide provides a comparative analysis of nemorensine and other prominent pyrrolizidine alkaloids (PAs), offering a resource for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective comparison of their biological activities and toxicities.
Introduction to Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are a large class of naturally occurring compounds found in thousands of plant species.[1] They are known for their wide range of biological activities, including antitumor and insecticidal properties. However, their potential therapeutic applications are often overshadowed by their significant hepatotoxicity, which is a primary concern for human health.[2] The toxicity of PAs is largely attributed to their metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters that can damage cellular macromolecules such as DNA.[2][3]
This guide focuses on this compound, a less common PA, and compares its cytotoxic profile with more extensively studied PAs like senecionine, retrorsine, lasiocarpine, and monocrotaline.
Comparative Cytotoxicity
The cytotoxic effects of this compound and other PAs have been evaluated in various cancer cell lines. A significant challenge in directly comparing these alkaloids is that the available data for this compound is primarily from studies on neuroblastoma cell lines, whereas other PAs have been more extensively tested in liver-derived cell lines due to their known hepatotoxicity. This difference in experimental models should be considered when interpreting the following data.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of Pyrrolizidine Alkaloids in Different Cancer Cell Lines
| Alkaloid | Cell Line | IC₅₀ (µM) | Reference |
| This compound | LAN-1 (Neuroblastoma) | 4.9 ± 0.22 | |
| NB69 (Neuroblastoma) | 3.1 ± 0.15 | ||
| Senecionine | Huh-7.5 (Hepatoma) | ~250 (at 48h) | [4] |
| CRL-2118 (Hepatocellular Carcinoma) | Less cytotoxic than Lasiocarpine and Seneciphylline | [5] | |
| Retrorsine | HepG2 (Hepatocellular Carcinoma) | ~0.3 mM (IC₂₀) | [6] |
| Lasiocarpine | HepG2-CYP3A4 (Hepatocellular Carcinoma) | 12 (at 24h) | [7] |
| CRL-2118 (Hepatocellular Carcinoma) | Most cytotoxic among tested PAs | [5] | |
| Monocrotaline | Huh-7.5 (Hepatoma) | >500 (at 48h) | [4] |
| HepG2-CYP3A4 (Hepatocellular Carcinoma) | Weak cytotoxicity | [3] |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower IC₅₀ value indicates higher cytotoxicity. The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Mechanisms of Action
The primary mechanism of action for most toxic PAs involves metabolic activation to reactive pyrrolic esters, which are electrophilic and can alkylate DNA and proteins, leading to cytotoxicity and genotoxicity.[3] This DNA damage can trigger cell cycle arrest and apoptosis.[1][8]
This compound
Studies on this compound in neuroblastoma cells have shown that it induces DNA fragmentation, a hallmark of apoptosis. This suggests that its cytotoxic effect is, at least in part, mediated by the induction of programmed cell death.
Other Pyrrolizidine Alkaloids
For other PAs like senecionine, lasiocarpine, and riddelliine, transcriptomic analyses in CYP3A4-overexpressing HepG2 cells have revealed the disruption of signaling pathways related to cell cycle regulation and DNA damage repair.[1][9] Treatment with these PAs led to an arrest in the S phase of the cell cycle and mitotic failure.[1][9] The apoptotic process induced by PAs can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][10]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolizidine alkaloid for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Genotoxicity Assessment: γH2AX Assay
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a critical form of DNA damage.
Protocol:
-
Cell Treatment: Expose cells to the test compound for a defined period.
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy and quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates DNA damage.
Visualizing the Pathways
The following diagrams illustrate the general mechanism of action of toxic pyrrolizidine alkaloids and a typical experimental workflow for assessing their cytotoxicity.
References
- 1. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. mdpi.com [mdpi.com]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Cytotoxicity of Nemorosone and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of nemorosone and its analogs, supported by experimental data. The information is presented to facilitate informed decisions in anticancer drug development.
Nemorosone, a polycyclic polyprenylated acylphloroglucinol, has garnered significant interest in the scientific community for its potent cytotoxic effects against a variety of cancer cell lines.[1] This guide delves into the comparative cytotoxicity of nemorosone and its key analogs, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Comparative Cytotoxicity Data
The cytotoxic activity of nemorosone and its analogs has been evaluated in several studies, primarily using cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key indicators of a compound's potency. While direct comparative studies under identical experimental conditions are limited, the available data provides valuable insights into their relative cytotoxicities.
| Compound | Cell Line | Assay | IC50/EC50 | Reference |
| Nemorosone | Neuroblastoma (general) | SRB | < 6.5 µM | [2] |
| HT1080 (Fibrosarcoma) | Not Specified | 26.9 µM (12h) | [3] | |
| HT1080 (Fibrosarcoma) | Not Specified | 16.7 µM (24h) | [3] | |
| Pancreatic Cancer Cells | Resazurin | Growth Inhibition | [4] | |
| O-methylated nemorosone | HT1080 (Fibrosarcoma) | Not Specified | No cytotoxic effect | [3][5] |
| 7-epi-nemorosone | Various Cancer Cell Lines | Not Specified | Cytotoxic | [6] |
Note: The lack of standardized testing conditions across different studies necessitates caution when directly comparing IC50/EC50 values. The data presented here is for informational purposes and highlights the general trends in cytotoxicity.
Experimental Protocols
The evaluation of nemorosone's cytotoxicity has predominantly involved colorimetric assays that measure cell viability and proliferation. The two most common methods cited in the literature are the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate until they adhere and reach the desired confluence.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., nemorosone or its analogs) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least one hour.[8][9]
-
Washing: Discard the TCA solution and wash the plates multiple times with 1% (v/v) acetic acid to remove unbound dye.[8][9]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]
-
Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to dissolve the protein-bound dye.[8][9]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.[7][8] The absorbance is proportional to the total cellular protein, which correlates with the number of viable cells.
MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Protocol:
-
Cell Seeding and Treatment: Similar to the SRB assay, seed and treat cells with the test compounds in a 96-well plate.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[10]
-
Incubation: Incubate the plate for 1-4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan product.[10][12]
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength between 550 and 600 nm using a microplate reader.[10] The amount of formazan produced is proportional to the number of viable cells.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of nemorosone, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the comparative cytotoxicity of nemorosone and its analogs.
Caption: Signaling pathways modulated by nemorosone leading to cytotoxicity.
Mechanism of Action and Structure-Activity Relationship
Nemorosone exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and ferroptosis.[1][13] Its mode of action is closely linked to its ability to act as a protonophoric mitochondrial uncoupler, disrupting the mitochondrial membrane potential.[6][13] This is a key finding, as a structural analog, O-methylated nemorosone, which lacks this uncoupling capacity, does not induce cell death.[3][5] This highlights the importance of the specific chemical structure of nemorosone for its biological activity.
The cytotoxic effects of nemorosone are also associated with the modulation of several signaling pathways. It has been shown to inhibit the ERK1/2 and Akt/PKB signaling pathways, which are crucial for cell survival and proliferation.[14] Furthermore, nemorosone treatment leads to the upregulation of the cell cycle inhibitor p21Cip1, resulting in G1/S phase arrest.[2] The induction of apoptosis is further confirmed by the activation of caspase-3 and an increase in cytosolic calcium levels.[2][14] More recent studies have also implicated the unfolded protein response (UPR) in nemorosone-induced cell death.[4][14]
Another analog, 7-epi-nemorosone, has also been reported to exhibit cytotoxic activity against various cancer cell lines, suggesting that stereochemistry at the C-7 position may not be critical for its cell-killing properties, although further quantitative comparisons are needed.[6]
References
- 1. A review of nemorosone: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microarray analysis of nemorosone-induced cytotoxic effects on pancreatic cancer cells reveals activ | British Pharmacological Society [bps.ac.uk]
- 5. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (±)-7-epi-Nemorosone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microarray analysis of nemorosone-induced cytotoxic effects on pancreatic cancer cells reveals activation of the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Nemorensine: A Comparative Guide
Introduction
Nemorensine, a member of the pyrrolizidine alkaloid (PA) class of natural compounds, presents a potential avenue for novel anticancer therapies. Historically, pyrrolizidine alkaloids have been recognized for their cytotoxic properties, yet their clinical development has been hampered by significant hepatotoxicity.[1][2][3] The anticancer potential of these compounds stems from their metabolic activation into highly reactive pyrrolic species, which can induce DNA damage and subsequently trigger cell death in rapidly dividing cancer cells.[1][2] This guide provides a comparative framework for validating the anticancer activity of this compound, outlining the necessary experimental data and protocols, and comparing its potential mechanisms with established anticancer agents.
Comparative Analysis of Anticancer Activity
To rigorously assess the therapeutic potential of this compound, its cytotoxic and antiproliferative effects must be quantified and compared against standard chemotherapeutic drugs and other natural compounds. The following table illustrates a hypothetical comparison of IC50 values (the concentration of a drug that inhibits a given biological process by 50%) across different cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound and Other Anticancer Agents
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT116 (Colon Cancer) |
| This compound (Hypothetical) | 5.2 | 8.1 | 3.5 | 6.8 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 1.0 |
| Paclitaxel | 0.01 | 0.03 | 0.02 | 0.05 |
| Morusin | 15.4 | 22.8 | 10.1 | 18.2 |
| Limonene | >100 | >100 | 85.3 | >100 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for other compounds are representative values from published studies.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of an anticancer agent is intrinsically linked to its mechanism of action. While the precise pathways affected by this compound require experimental validation, the known activity of pyrrolizidine alkaloids suggests a primary mechanism involving DNA damage. This contrasts with other agents that target different cellular processes.
Table 2: Comparison of Primary Anticancer Mechanisms
| Compound | Primary Mechanism of Action | Key Molecular Targets |
| This compound (Proposed) | DNA Alkylation and Cross-linking | DNA |
| Doxorubicin | Topoisomerase II inhibition, DNA intercalation, ROS generation | Topoisomerase II, DNA |
| Paclitaxel | Microtubule stabilization, mitotic arrest | Tubulin |
| Morusin | Induction of apoptosis, cell cycle arrest, inhibition of signaling pathways | PI3K/Akt, MAPK |
| Limonene | Induction of apoptosis and autophagy | Multiple targets |
Experimental Protocols
Validation of anticancer activity requires a series of well-defined experiments. The following are standard protocols that would be essential for characterizing the effects of this compound.
1. Cell Viability and Cytotoxicity Assays
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
-
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Stain the cells with 0.5% crystal violet solution.
-
Wash the wells to remove excess stain.
-
Solubilize the stain with a solubilizing agent (e.g., methanol).
-
Measure the absorbance at 590 nm.
-
-
2. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
-
Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.
-
Protocol:
-
Treat cells with this compound.
-
Lyse the cells to release cellular proteins.
-
Add a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter.
-
Measure the signal using a fluorometer or spectrophotometer.
-
-
3. Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Pyrrolizidine Alkaloid-Induced DNA Damage
The proposed mechanism of action for this compound, as a pyrrolizidine alkaloid, involves metabolic activation and subsequent DNA damage, leading to apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Anticancer Drug Validation
A systematic workflow is crucial for the comprehensive evaluation of a potential anticancer compound like this compound.
Caption: A standard workflow for validating anticancer compounds.
While specific experimental data on the anticancer activity of this compound is currently lacking, its classification as a pyrrolizidine alkaloid provides a strong rationale for its investigation as a potential therapeutic agent. The inherent cytotoxicity of this class of compounds, coupled with modern strategies to mitigate toxicity, such as targeted delivery systems, warrants further research. The experimental framework and comparative data presented in this guide offer a robust starting point for the systematic validation of this compound's anticancer properties. Future studies focusing on the detailed molecular mechanisms and in vivo efficacy will be critical in determining its potential for clinical application.
References
A Comparative Analysis of Nemorensine's Cytotoxic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic mechanism of action of nemorensine against other well-established cytotoxic agents: doxorubicin, cisplatin, paclitaxel, and vincristine. The information presented is supported by experimental data to facilitate a comprehensive understanding for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a polycyclic polyprenylated acylphloroglucinol (PPAP) that has demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] Isolated from plants of the Clusia genus, its complex chemical structure has attracted significant interest for its potential as a novel anticancer agent.[2] This guide delves into the molecular mechanisms that underpin its cytotoxic effects and contrasts them with those of conventional chemotherapeutic drugs.
Comparative Mechanism of Action
The cytotoxic agents discussed herein employ diverse strategies to induce cancer cell death. While traditional agents often target fundamental processes like DNA replication and microtubule dynamics, this compound appears to exert its effects through the modulation of specific signaling pathways.
| Agent | Primary Mechanism of Action | Cell Cycle Arrest | Apoptosis Induction |
| This compound | Inhibition of Akt/PKB and MEK1/2 kinase activity, leading to downregulation of N-myc and p21Cip1 upregulation.[1] | G0/G1 phase[1] | Yes, via caspase-3 activation.[1] |
| Doxorubicin | DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks.[3] | G2/M phase | Yes, through both intrinsic and extrinsic pathways.[4] |
| Cisplatin | Forms platinum-DNA adducts, leading to DNA damage and inhibition of DNA synthesis and repair.[5] | G2/M phase[5] | Yes, primarily through the intrinsic (mitochondrial) pathway.[5] |
| Paclitaxel | Stabilizes microtubules, preventing their depolymerization and leading to mitotic arrest.[6] | G2/M phase[6] | Yes, following prolonged mitotic arrest.[6] |
| Vincristine | Binds to tubulin and inhibits microtubule polymerization, disrupting mitotic spindle formation.[7] | M phase[8] | Yes, following mitotic arrest. |
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and the compared cytotoxic agents across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions, such as incubation times, can influence the results.[9][10]
| Cell Line | This compound (µM) | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (nM) | Vincristine (nM) |
| Neuroblastoma (LAN-1) | 4.2 ± 0.3 (24h)[11] | ~1.0 - 5.0 | ~1.0 - 10.0 | ~2.5 - 7.5[12] | ~1.6[13] |
| Neuroblastoma (Kelly) | 3.9 ± 0.4 (24h)[11] | - | - | - | - |
| Neuroblastoma (SK-N-AS) | 6.1 ± 0.5 (24h)[11] | - | - | - | - |
| Breast Cancer (MCF-7) | - | ~0.1 - 2.5[6][11] | ~5.0 - 20.0 | ~3.5 - 4.0[14] | ~5.0[13] |
| Fibrosarcoma (HT1080) | - | - | - | - | - |
| Lung Cancer (A549) | - | > 20[11] | ~7.5 - 11.0[15] | >32,000 (3h), 9,400 (24h), 27 (120h)[16] | ~40[13] |
| Ovarian Cancer (1A9) | - | - | ~0.1 - 0.45 (µg/ml) | ~0.4 - 3.4 | ~4.0[13] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, drug exposure time, and the assay used. The data presented here is for comparative purposes and is collated from various sources.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound Signaling Pathway
Caption: Mechanisms of Common Cytotoxic Agents
Caption: General Experimental Workflow
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the IC50 value of a cytotoxic agent.
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.[16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of the cytotoxic agent in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with the drug solvent). Incubate for the desired period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
Objective: To determine the effect of a cytotoxic agent on cell cycle distribution.
Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture and treat cells with the cytotoxic agent at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[18]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[18]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[19]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL in PBS) to the cells.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events and analyze the cell cycle distribution using appropriate software.[19]
Caspase-3 Colorimetric Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: This assay is based on the cleavage of a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3. The cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[13][20]
Protocol:
-
Cell Lysis: Treat cells with the cytotoxic agent to induce apoptosis. Harvest and lyse the cells in a chilled lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.[20]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume with lysis buffer.
-
Reaction Buffer: Add 2x Reaction Buffer containing DTT (final concentration 10 mM) to each well.[20]
-
Substrate Addition: Add the Ac-DEVD-pNA substrate to a final concentration of 200 µM.[21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[20]
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.[20]
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Western Blot Analysis for Protein Expression
Objective: To detect changes in the expression levels of specific proteins (e.g., p21, N-myc, phospho-ERK, phospho-Akt) following drug treatment.
Protocol:
-
Protein Extraction: Treat cells with the cytotoxic agent, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-p21, anti-N-myc, anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exhibits a distinct cytotoxic mechanism of action compared to conventional chemotherapeutic agents. Its ability to target specific signaling pathways, such as the Akt/PKB and ERK pathways, leading to G0/G1 cell cycle arrest and apoptosis, presents a promising avenue for the development of novel cancer therapies. In contrast, doxorubicin and cisplatin act primarily as DNA damaging agents, while paclitaxel and vincristine disrupt microtubule function. The differential mechanisms suggest that this compound could be effective in tumors resistant to traditional cytotoxic drugs and may offer a different side-effect profile. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Cytotoxic activity of nemorosone in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Vincristine | Cell Signaling Technology [cellsignal.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. abcam.com [abcam.com]
Comparative Analysis of Nemorosone's Efficacy in Chemoresistant Cancer Models
A detailed guide for researchers on the cross-resistance profile and cytotoxic activity of Nemorosone.
This guide provides a comprehensive comparison of Nemorosone's performance against various cancer cell lines, with a particular focus on its efficacy in chemoresistant models. The information presented is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and detailed methodologies.
Note on Nomenclature: Initial searches for "Nemorensine" in the context of cross-resistance studies yielded limited results. However, extensive data is available for "Nemorosone," a compound with significant cytotoxic and anti-cancer properties, including studies on chemoresistant cell lines. It is highly probable that the intended compound of interest for this analysis is Nemorosone.
Executive Summary
Nemorosone, a natural compound isolated from the floral resins of Clusia rosea, has demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][2] Notably, studies have shown that Nemorosone can overcome resistance to several conventional chemotherapeutic agents, indicating its potential as a valuable candidate for treating drug-resistant cancers. This guide will delve into the experimental data supporting these findings, outline the methodologies used, and visualize the compound's proposed mechanism of action.
Data Presentation: Cytotoxic Activity of Nemorosone
The following tables summarize the quantitative data on Nemorosone's cytotoxic effects on various cancer cell lines, including those with acquired resistance to standard chemotherapeutic drugs.
Table 1: Cytotoxic Effects of Nemorosone on Neuroblastoma Cell Lines
| Cell Line | Type | IC50 of Nemorosone (µM) | Resistance Profile |
| LAN-1 | Parental Neuroblastoma | ~3.5 | - |
| LAN-1 ADR | Adriamycin-resistant | ~4.0 | Adriamycin |
| LAN-1 CIS | Cisplatin-resistant | ~4.5 | Cisplatin |
| LAN-1 ETO | Etoposide-resistant | ~5.0 | Etoposide |
| LAN-1 5FU | 5-Fluorouracil-resistant | ~6.5 | 5-Fluorouracil |
Data extracted from a study on the cytotoxic activity of nemorosone in neuroblastoma cells.[1]
Table 2: Comparative Cytotoxicity in Other Cell Lines
| Cell Line | Cancer Type | IC50 of Nemorosone (µM) | Notes |
| MCF-7 | Breast Cancer (ERα+) | Inhibited cell viability | Activity is Estrogen Receptor α dependent.[2] |
| Fibroblasts | Normal (non-cancerous) | High resistance | Indicates potential for selective cytotoxicity.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. Cell Culture and Maintenance
Parental and resistant neuroblastoma cell lines (LAN-1 and its resistant sub-lines) were cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1% glutamine. The cells were maintained in a humidified atmosphere with 5% CO2 at 37°C. The respective chemotherapeutic agents were periodically added to the resistant cell lines to maintain their resistance phenotype.
2. Cytotoxicity Assay (MTT Assay)
-
Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of Nemorosone.
-
Incubation: The treated cells were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
3. Apoptosis and Cell Cycle Analysis
-
DNA Fragmentation: Nemorosone-treated cells were analyzed for DNA fragmentation, a hallmark of late-stage apoptosis, using gel electrophoresis to detect DNA laddering.[1]
-
Caspase-3 Activity: The activity of caspase-3, a key executioner caspase in apoptosis, was measured using a colorimetric or fluorometric assay.[1]
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of Nemorosone-treated cells, typically after staining with propidium iodide.[1]
Mechanism of Action and Signaling Pathways
Nemorosone's cytotoxic effects are attributed to its ability to induce cell cycle arrest and apoptosis.[1] The compound has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S-phase population.[1] This is accompanied by the upregulation of the cell cycle inhibitor p21Cip1.[1]
Furthermore, Nemorosone induces apoptosis through the activation of caspase-3 and subsequent DNA fragmentation.[1] Mechanistically, Nemorosone has been found to inhibit the enzymatic activity of Akt/PKB and dephosphorylate ERK1/2 by inhibiting its upstream kinase MEK1/2.[1]
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of Nemorosone and a typical experimental workflow for assessing cytotoxicity.
Caption: Proposed signaling pathway of Nemorosone leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for determining the cytotoxic activity of Nemorosone via MTT assay.
References
In Vivo Efficacy of Nemorensine in Cancer: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of data on the in vivo efficacy of Nemorensine for the treatment of cancer. As of the current date, no preclinical studies, such as those involving animal xenograft models, have been published that evaluate the anti-tumor activity of this compound. Consequently, a direct comparison of its efficacy with standard chemotherapy agents is not feasible.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds, this absence of data presents both a challenge and an opportunity. While there is no existing evidence to support the use of this compound in an oncology setting, it also signifies an unexplored area of research.
In contrast, extensive research exists for other natural compounds and their anti-cancer properties. For instance, studies on Morusin , a prenylated flavonoid isolated from the root bark of Morus alba, have demonstrated in vivo anti-tumor effects in various cancer models, including renal cell carcinoma and prostate cancer. These studies have elucidated its mechanism of action, often involving the modulation of key signaling pathways such as MAPK and Akt/mTOR.
Standard Chemotherapy: A Brief Overview
Standard chemotherapy regimens remain a cornerstone of cancer treatment. The choice of chemotherapeutic agents depends on the type and stage of cancer. For illustrative purposes, common standard-of-care agents for two prevalent cancer types are briefly mentioned below.
Liver Cancer: Standard chemotherapy for advanced hepatocellular carcinoma often involves systemic therapies. Historically, single-agent doxorubicin or combination therapies like FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) have been used.
Lung Cancer: For non-small cell lung cancer (NSCLC), platinum-based chemotherapy, such as cisplatin or carboplatin, in combination with other agents like pemetrexed or gemcitabine, is frequently employed as a first-line treatment.
The in vivo efficacy of these standard chemotherapies has been extensively documented in numerous preclinical and clinical studies, providing a benchmark for the evaluation of novel therapeutic agents.
The Path Forward for this compound Research
To ascertain the potential of this compound as an anti-cancer agent, a systematic preclinical research program would be necessary. The initial steps would involve:
-
In Vitro Screening: Assessing the cytotoxic effects of this compound against a panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular pathways through which this compound may exert its anti-cancer effects.
-
In Vivo Efficacy Studies: If promising in vitro activity is observed, proceeding to animal models (e.g., xenografts) to evaluate its ability to inhibit tumor growth and improve survival.
Below is a conceptual workflow for such preclinical in vivo studies.
Caption: Conceptual workflow for a preclinical in vivo study.
Conclusion
While the initial query into the in vivo efficacy of this compound compared to standard chemotherapy cannot be addressed due to a lack of available data, this highlights a gap in the current scientific knowledge. Future research is required to determine if this compound possesses any anti-cancer properties that would warrant further investigation and comparison with established therapeutic agents. For now, the scientific community's understanding of this compound's potential in oncology remains to be discovered.
Structure-Activity Relationship of Pyrrolizidine Alkaloids: A Comparative Guide Based on Nemorensine's Class
Introduction
Nemorensine, a pyrrolizidine alkaloid (PA) with the chemical formula C₁₈H₂₇NO₅, is a natural product found in plants of the Senecio genus, such as Senecio nemorensis.[1][2][3] While specific research on the structure-activity relationship (SAR) of this compound derivatives is not extensively available in current scientific literature, a wealth of information exists for the broader class of pyrrolizidine alkaloids. This guide provides a comparative overview of the SAR of PAs, using the structural features of this compound as a reference point, to inform researchers and drug development professionals.
Pyrrolizidine alkaloids are a large group of naturally occurring toxins, with many exhibiting significant hepatotoxicity, cytotoxicity, and carcinogenicity.[4][5][6] The biological activity of these compounds is intrinsically linked to their chemical structure, particularly the nature of the necine base and the esterifying acids.
General Structure-Activity Relationship of Pyrrolizidine Alkaloids
The toxicity of pyrrolizidine alkaloids is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[4][7] The key structural features influencing this activation and subsequent toxicity are summarized in the table below.
| Structural Feature | Influence on Biological Activity | Rationale |
| 1,2-Unsaturation of the Necine Base | Essential for Toxicity. Saturated necine bases are generally non-toxic. | The double bond is required for the metabolic conversion to the toxic pyrrolic esters. |
| Esterification of the Necine Base | Generally required for high toxicity. The free necine base is less toxic. | The ester groups act as leaving groups during the formation of the reactive pyrrolic carbocation. |
| Type of Esterifying Acid | Influences potency and lipophilicity. Long-chain, branched, or multiple esterifying acids can increase toxicity. | The nature of the acid affects the reactivity and the ability of the molecule to cross cell membranes. |
| Cyclic Diester Structure | Often associated with high toxicity. Macrocyclic diesters are among the most potent PAs. | The cyclic structure can increase the stability of the reactive pyrrolic ester and facilitate cross-linking of macromolecules. |
Experimental Protocols
A crucial aspect of studying the structure-activity relationship of any compound class is the use of standardized and reproducible experimental protocols. Below is a representative methodology for assessing the cytotoxicity of pyrrolizidine alkaloids using a cell-based assay.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrrolizidine alkaloid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration should be kept constant and low (e.g., <0.5% DMSO) across all wells. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the key metabolic pathway for PA-induced toxicity and a typical workflow for evaluating the cytotoxicity of these compounds.
Caption: Metabolic activation of pyrrolizidine alkaloids leading to cellular toxicity.
Caption: A typical experimental workflow for assessing the cytotoxicity of chemical compounds.
References
- 1. Pharmacology of nomifensine: a review of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neumann.edu [neumann.edu]
- 3. morainevalley.edu [morainevalley.edu]
- 4. Carcinogenic and mutagenic activity of an alkaloidal extract of Senecio nemorensis ssp. fuchsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rumen Metabolism of Senecio Pyrrolizidine Alkaloids May Explain Why Cattle Tolerate Higher Doses Than Monogastric Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nemorensine and Senecionine for Researchers
An objective analysis of the bioactivity and toxicological profiles of Nemorensine and Senecionine, providing researchers, scientists, and drug development professionals with essential comparative data to inform future research and therapeutic development.
Introduction
This compound, a bicyclic polyprenylated acylphloroglucinol, and Senecionine, a pyrrolizidine alkaloid, represent two distinct classes of natural compounds with significant biological activities. This compound has garnered attention for its potential as an anticancer and antimicrobial agent, while Senecionine is a well-documented hepatotoxin. This guide provides a comprehensive head-to-head comparison of their cytotoxic and antimicrobial properties, supported by available experimental data. Detailed methodologies for the key assays are provided to ensure reproducibility and facilitate further investigation.
Data Presentation
Cytotoxicity
The cytotoxic effects of this compound and Senecionine have been evaluated against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | Assay Type | IC50/EC50 |
| Senecionine | PC3 (Prostate Cancer) | MTT Assay | Cytotoxic at 50 and 500 µg/mL[1] |
| DU145 (Prostate Cancer) | MTT Assay | Cytotoxic at 50 and 500 µg/mL[1] | |
| HepG2 (Liver Cancer) | Not Specified | Low to no cytotoxic effect[2] | |
| Huh-7.5 (Liver Cancer) | MTT Assay | Concentration-dependent decrease in viability | |
| Cultivated LSECs | Not Specified | ~22 µM (after metabolic activation)[3] | |
| This compound | Leukemia | Not Specified | Data not available |
| Human Colorectal Cancer | Not Specified | Data not available | |
| Pancreatic Cancer | Not Specified | Data not available | |
| Breast Cancer | Not Specified | Data not available |
Note: LSECs (Liver Sinusoidal Endothelial Cells)
Antimicrobial Activity
| Compound/Extract | Microorganism | MIC Value |
| Senecio vulgaris Essential Oil | Pseudomonas aeruginosa | 400 µg/mL[4] |
| Streptococcus pyogenes | 800 µg/mL[4] | |
| Senecionine | Fusarium species | Toxic at millimolar concentrations[5] |
| This compound | Various Bacteria & Fungi | Data not available |
Mechanism of Action & Signaling Pathways
This compound
This compound has been reported to modulate multiple molecular pathways, leading to its observed antiproliferative effects. It is known to induce both apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of programmed cell death). The precise signaling cascades involved are still under investigation, but related compounds like Morusin have been shown to impact key cancer-related pathways.
Senecionine
The toxicity of Senecionine is primarily attributed to its metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The induction of apoptosis is a key mechanism of Senecionine-induced cell death.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Senecionine) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and Senecionine. Senecionine exhibits significant cytotoxicity, particularly after metabolic activation in the liver, posing a considerable toxicological risk. In contrast, this compound shows promise as a potential therapeutic agent due to its antiproliferative activities, although more quantitative data is required to fully assess its potency and selectivity. Further research, including direct comparative studies under standardized conditions, is essential to elucidate the full therapeutic potential and safety profile of this compound and to provide a more definitive comparison with the well-characterized toxicity of Senecionine. The experimental protocols and pathway diagrams provided herein serve as a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhein Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling Nemolizumab: A Targeted Approach to Chronic Itch in Atopic Dermatitis and Prurigo Nodularis
A paradigm shift in the management of moderate-to-severe atopic dermatitis and prurigo nodularis is underway with the emergence of Nemolizumab, a first-in-class monoclonal antibody targeting the Interleukin-31 receptor alpha (IL-31RA). This novel therapeutic offers a targeted approach to alleviating the burdensome symptom of chronic pruritus, a cornerstone of these inflammatory skin diseases.
Nemolizumab's mechanism of action centers on disrupting the signaling pathway of Interleukin-31 (IL-31), a key cytokine implicated in the pathogenesis of itch and inflammation.[1][2] By binding to the alpha subunit of the IL-31 receptor, Nemolizumab effectively blocks the downstream signaling cascade that leads to the sensation of itch and contributes to skin inflammation and barrier dysfunction.[3][4] This targeted approach distinguishes it from broader immunosuppressive therapies.
This guide provides a comprehensive comparison of Nemolizumab's performance with alternative treatments, supported by experimental data from pivotal clinical trials, and details the methodologies of these key experiments.
Comparative Efficacy of Nemolizumab
Clinical trial data has demonstrated the significant efficacy of Nemolizumab in reducing itch and improving skin lesions in patients with moderate-to-severe atopic dermatitis and prurigo nodularis.
Atopic Dermatitis: The ARCADIA Trials
The ARCADIA 1 and 2 phase 3 trials evaluated the efficacy and safety of Nemolizumab in combination with topical corticosteroids (TCS) in patients with moderate-to-severe atopic dermatitis.[5][6]
| Endpoint (Week 16) | Nemolizumab + TCS (ARCADIA 1) | Placebo + TCS (ARCADIA 1) | Nemolizumab + TCS (ARCADIA 2) | Placebo + TCS (ARCADIA 2) |
| IGA Success (0/1) | 35.6% | 24.6% | 37.7% | 26.0% |
| EASI-75 | 43.5% | 29.0% | 42.1% | 30.2% |
| PP-NRS Improvement (≥4-point) | 48.5% | 20.9% | 49.8% | 20.8% |
| Data sourced from multiple reports of the ARCADIA 1 & 2 trials.[5][7] |
Prurigo Nodularis: The OLYMPIA Trials
The OLYMPIA 1 and 2 phase 3 trials assessed the efficacy and safety of Nemolizumab monotherapy in adult patients with moderate-to-severe prurigo nodularis.[8][9]
| Endpoint (Week 16) | Nemolizumab (OLYMPIA 1) | Placebo (OLYMPIA 1) | Nemolizumab (OLYMPIA 2) | Placebo (OLYMPIA 2) |
| IGA Success (0/1) | 26.3% | 7.3% | 38.0% | 11.0% |
| PP-NRS Improvement (≥4-point) | 58.4% | 16.7% | 56.3% | 20.9% |
| Data sourced from multiple reports of the OLYMPIA 1 & 2 trials.[8][9] |
Comparison with an Alternative: Dupilumab
Dupilumab, a monoclonal antibody targeting the IL-4 receptor alpha, is another approved biologic for atopic dermatitis and prurigo nodularis. While direct head-to-head trials are limited, network meta-analyses provide indirect comparisons.
A living network meta-analysis for atopic dermatitis suggested that Dupilumab may be associated with a greater reduction in the Eczema Area and Severity Index (EASI) score compared to Nemolizumab.[1][2] However, for the specific symptom of itch, as measured by the Peak Pruritus Numeric Rating Scale (PP-NRS), there was no significant difference found between the two treatments.[2]
For prurigo nodularis, a quantitative model-based meta-analysis suggested that Nemolizumab may lead to higher rates of clinically meaningful itch reduction and greater skin clearance compared to Dupilumab through 24 weeks.[8] Another analysis pointed to a potentially more rapid onset of action on itch for Nemolizumab.[9][10]
It's important to note that these are indirect comparisons and individual patient responses can vary.
Experimental Protocols
ARCADIA 1 and 2 Trials (Atopic Dermatitis)
-
Study Design: These were identical, randomized, double-blind, placebo-controlled, 48-week phase 3 trials.[6]
-
Participants: Adolescent (≥12 years) and adult patients with moderate-to-severe atopic dermatitis and inadequate response to topical therapies were enrolled.[6]
-
Intervention: Patients were randomly assigned (2:1) to receive subcutaneous injections of either Nemolizumab (60 mg loading dose, then 30 mg every 4 weeks) or placebo, in combination with background topical corticosteroids.[6]
-
Primary Endpoints: The co-primary endpoints at week 16 were:
-
Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
-
At least a 75% improvement in the Eczema Area and Severity Index (EASI-75).[5]
-
-
Key Secondary Endpoint: A key secondary endpoint was at least a 4-point improvement in the Peak Pruritus Numeric Rating Scale (PP-NRS).[5]
OLYMPIA 1 and 2 Trials (Prurigo Nodularis)
-
Study Design: These were randomized, double-blind, placebo-controlled, phase 3 trials. OLYMPIA 1 had a 24-week treatment period, while OLYMPIA 2 had a 16-week period.[11][12]
-
Participants: Adult patients with moderate-to-severe prurigo nodularis were included.[11][12]
-
Intervention: Patients were randomized (2:1) to receive subcutaneous injections of either Nemolizumab (60 mg loading dose, then 30 mg every 4 weeks) or placebo.[13]
-
Primary Endpoints: The co-primary endpoints at week 16 were:
Visualizing the Mechanism and Workflow
To better understand the biological basis and experimental approach for validating Nemolizumab as a therapeutic target, the following diagrams illustrate the key pathways and processes.
Caption: Nemolizumab's mechanism of action in blocking the IL-31 signaling pathway.
Caption: Generalized workflow of the Phase 3 clinical trials for Nemolizumab.
Caption: The logical progression from identifying a therapeutic need to the clinical application of Nemolizumab.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nemolizumab with concomitant topical therapy in adolescents and adults with moderate-to-severe atopic dermatitis (ARCADIA 1 and ARCADIA 2): results from two replicate, double-blind, randomised controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of nemolizumab in prurigo nodularis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsinmedicine.com [scholarsinmedicine.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A critical evaluation of nemolizumab for prurigo nodularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Nemolizumab in Patients With Moderate to Severe Prurigo Nodularis: The OLYMPIA 1 Randomized Clinical Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galderma phase III data published in The New England Journal of Medicine: full Olympia 2 trial results demonstrate nemolizumab’s rapid onset of action in patients with prurigo nodularis | Galderma [galderma.com]
- 13. Phase 3 Trial of Nemolizumab in Patients with Prurigo Nodularis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nemorensine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Nemorensine, a pyrrolizidine alkaloid.
This compound, like other pyrrolizidine alkaloids, should be handled as a potentially hazardous substance.[1] Due to the general toxicity associated with this class of compounds, proper disposal is crucial to prevent harm to personnel and the environment.[2][3] The following procedures are based on general best practices for hazardous waste disposal and should be adapted to comply with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
Pre-Disposal Hazard Assessment
Before handling this compound for disposal, a thorough hazard assessment is necessary. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it with the same precautions as other toxic alkaloids.
Key Hazard Considerations:
-
Toxicity: Pyrrolizidine alkaloids are known for their potential toxicity.[2][3] Assume this compound is toxic and handle it with appropriate personal protective equipment (PPE).
-
Environmental Hazards: Many pharmaceutical compounds can have significant environmental impacts. Prevent release into the environment.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[4]
-
Designated Containers: Collect this compound waste in a designated, properly labeled hazardous waste container.[4]
-
Solid vs. Liquid Waste:
Waste Container Management
The selection and management of waste containers are critical to prevent leaks and exposure.
-
Container Type: Use a chemically resistant container that is compatible with this compound. For liquid waste, use a sealable, shatter-resistant bottle.[4]
-
Labeling: Affix a completed hazardous waste label to the container. Ensure all fields, including the chemical name ("this compound") and associated hazards, are accurately filled out.
-
Sealing: Keep the waste container securely sealed when not in use.[4]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be secure and away from drains and sources of ignition.[4]
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain. [5][6]
-
Collection: Collect all this compound waste (solid and liquid) in the appropriately labeled hazardous waste containers.
-
Request Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4] Follow their specific procedures for requesting a waste pickup.
-
Documentation: Maintain a record of the amount of this compound waste generated and disposed of.
Quantitative Data Summary
For tracking and EHS reporting, maintain a log of this compound waste.
| Waste Type | Container ID | Amount (grams or mL) | Date Generated | Disposal Pickup Date |
| Solid | ||||
| Liquid |
Experimental Protocol for Waste Neutralization (Hypothetical)
Note: The following is a hypothetical protocol for the chemical neutralization of this compound waste for disposal. This procedure should not be attempted without prior validation and approval from your institution's EHS department. The chemical reactivity of this compound would need to be thoroughly understood to develop a safe and effective neutralization protocol.
-
Objective: To chemically modify this compound to a less toxic compound before disposal.
-
Materials: this compound waste, appropriate solvent, neutralizing agent (e.g., strong acid, base, or oxidizing agent, to be determined based on this compound's chemical properties), pH meter, stir plate, and appropriate glassware.
-
Procedure:
-
In a designated fume hood, dissolve the this compound waste in a suitable solvent.
-
Slowly add the neutralizing agent while monitoring the reaction (e.g., temperature, gas evolution).
-
Continuously stir the mixture for a predetermined amount of time to ensure complete reaction.
-
Verify the degradation of this compound using an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Neutralize the pH of the final solution to a range of 6-8.
-
Dispose of the treated solution as hazardous waste, following institutional guidelines.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. foodsupplementseurope.org [foodsupplementseurope.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. benchchem.com [benchchem.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Essential Safety and Logistical Information for Handling Nemorensine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of Nemorensine, a compound that requires careful management in a laboratory setting. Adherence to these guidelines is essential to mitigate risks and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as Monensin, monosodium salt, presents several health hazards. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Some classifications also indicate it may be fatal if swallowed and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Hazards and Recommended PPE
| Hazard Statement | Required Personal Protective Equipment |
| H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1] |
| H315: Causes skin irritation | Wear protective gloves and clothing to prevent skin exposure.[1][2] |
| H319: Causes serious eye irritation | Wear eye protection/face protection (safety glasses with side-shields or goggles).[1] |
| H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1] |
Experimental Protocol: Safe Handling Procedure
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust inhalation.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
2. Personal Protective Equipment (PPE) - Donning and Doffing:
-
Donning Sequence: Before handling this compound, put on PPE in the following order:
-
Gown/Lab Coat
-
Mask or Respirator
-
Goggles or Face Shield
-
Gloves
-
-
Doffing Sequence: To prevent cross-contamination, remove PPE in the following order immediately after handling is complete:
-
Gloves
-
Gown/Lab Coat
-
Goggles or Face Shield
-
Mask or Respirator
-
Wash hands thoroughly with soap and water.
-
3. Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling.[1]
4. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1][2]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]
Disposal Plan
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This should be done through an approved waste disposal plant.[1][2]
-
Contaminated PPE: Single-use gloves, gowns, and other disposable PPE should be collected in a designated, labeled waste container for hazardous materials and disposed of according to institutional and regulatory guidelines.
Visual Workflow for PPE Handling
The following diagram illustrates the standard procedure for donning and doffing Personal Protective Equipment to ensure safety and prevent contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
